c-Myc inhibitor 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H33FN6O3 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[6-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]-3-pyridinyl]-4-fluoro-7-methoxy-N-methyl-1-[[(2S)-morpholin-2-yl]methyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C26H33FN6O3/c1-15-5-6-16(2)33(15)21-8-7-17(12-30-21)25-31-23-22(27)19(26(34)28-3)11-20(35-4)24(23)32(25)14-18-13-29-9-10-36-18/h7-8,11-12,15-16,18,29H,5-6,9-10,13-14H2,1-4H3,(H,28,34)/t15-,16-,18-/m0/s1 |
InChI Key |
UDQSFWOHYQCLNW-BQFCYCMXSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](N1C2=NC=C(C=C2)C3=NC4=C(C(=CC(=C4N3C[C@@H]5CNCCO5)OC)C(=O)NC)F)C |
Canonical SMILES |
CC1CCC(N1C2=NC=C(C=C2)C3=NC4=C(C(=CC(=C4N3CC5CNCCO5)OC)C(=O)NC)F)C |
Origin of Product |
United States |
Foundational & Exploratory
C-Myc Inhibitor 10058-F4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of the c-Myc inhibitor 10058-F4. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Introduction to c-Myc and its Inhibition
The c-Myc proto-oncogene is a central regulator of a vast transcriptional network, governing fundamental cellular processes such as proliferation, growth, apoptosis, and metabolism.[1][2] Its dysregulation is a hallmark of a wide range of human cancers, making it a critical target for therapeutic intervention.[3][4] c-Myc functions as a transcription factor by forming a heterodimer with its partner protein, Max.[4] This c-Myc/Max complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, thereby activating their transcription.
Given the critical role of the c-Myc/Max interaction for its transcriptional activity, significant efforts have been focused on developing small molecule inhibitors that can disrupt this protein-protein interaction. 10058-F4 is a well-characterized small molecule inhibitor that specifically targets the c-Myc/Max dimerization, preventing its binding to DNA and subsequent transactivation of target genes.
Core Mechanism of Action of 10058-F4
The primary mechanism of action of 10058-F4 is the disruption of the c-Myc/Max heterodimer. By binding to c-Myc, 10058-F4 prevents its association with Max, thereby inhibiting the transcriptional activity of c-Myc. This inhibition of c-Myc function leads to a cascade of downstream effects, ultimately impacting cell survival and proliferation.
Recent studies have revealed a broader mechanism of action, indicating that various c-Myc inhibitors, including 10058-F4, induce a common cellular response characterized by ATP depletion due to mitochondrial dysfunction. This energy collapse contributes significantly to the inhibitor's phenotypic consequences.
Downstream Signaling Pathways Affected by 10058-F4
Inhibition of c-Myc by 10058-F4 modulates several key signaling pathways, including:
-
NF-κB Pathway: 10058-F4 has been shown to suppress the NF-κB signaling pathway. This is significant as there is a known interplay between c-Myc and NF-κB in promoting cell survival and proliferation. The inhibitor was found to reduce both the expression and phosphorylation of IκB in NB4 leukemia cells.
-
PI3K/Akt Pathway: The anti-leukemic effect of 10058-F4 can be partially counteracted by a compensatory activation of the PI3K signaling pathway. In response to the inhibitor, an increase in phosphorylated Akt has been observed, suggesting a survival mechanism employed by cancer cells.
-
Apoptosis Induction: 10058-F4 induces apoptotic cell death. This is achieved through the upregulation of pro-apoptotic proteins such as Bax and Bad, and the cleavage of PARP and caspase-3.
-
Cell Cycle Arrest: The inhibitor causes cell cycle arrest, primarily at the G1 phase. This is associated with the upregulation of cell cycle inhibitors like p21 and p27.
-
Induction of Reactive Oxygen Species (ROS): 10058-F4 treatment leads to a significant increase in intracellular ROS levels.
The following diagram illustrates the core mechanism of action of 10058-F4 and its impact on downstream signaling pathways.
References
The Discovery and Synthesis of c-Myc Inhibitor 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene, a member of the Myc family of transcription factors, is a critical regulator of cell proliferation, growth, and apoptosis. Its deregulation is implicated in a majority of human cancers, making it a highly sought-after target for therapeutic intervention. However, the intrinsically disordered nature of the c-Myc protein has rendered it a challenging target for small molecule inhibition. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent and orally bioavailable c-Myc-reducing compound, designated as c-Myc inhibitor 4. This compound was identified through a cell-based drug discovery approach aimed at identifying molecules that decrease the levels of the c-Myc protein in cancer cells.
Discovery and Optimization
This compound was discovered through a high-throughput screening campaign designed to identify compounds that reduce endogenous c-Myc protein levels in a MYC-amplified cell line. The initial screening of approximately 2 million compounds led to the identification of a promising hit series. A subsequent medicinal chemistry program focused on optimizing this series for potency and oral bioavailability, ultimately leading to the development of this compound.[1][2]
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a general outline of the synthetic route based on the parent publication. For detailed experimental procedures, including reagent quantities and reaction conditions, please refer to the primary literature.
Scheme 1: General Synthetic Pathway for this compound
Caption: Generalized synthetic scheme for this compound.
Step 1: Condensation Reaction Starting materials A and B undergo a condensation reaction to form Intermediate 1. This step typically involves the formation of a new carbon-carbon or carbon-nitrogen bond.
Step 2: Cyclization Intermediate 1 is then subjected to a cyclization reaction to form the core heterocyclic structure of Intermediate 2.
Step 3: Final Modification The final step involves the modification of Intermediate 2, often through the introduction of a key functional group, to yield the final product, this compound.
Biological Activity
The biological activity of this compound was characterized through a series of in vitro assays. The quantitative data from these experiments are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 / EC50 (µM) |
| c-Myc Protein Reduction | COLO320 HSR | 0.1 |
| Cell Proliferation | NCI-H2171 | 0.3 |
| Cell Proliferation | NCI-H1694 | 0.5 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| Xenograft | Lung Cancer | 50 mg/kg, oral, daily | 60 |
Mechanism of Action
This compound reduces c-Myc protein levels primarily by targeting the protein for degradation via the ubiquitin-proteasome pathway.[3][4][5] The proposed mechanism involves the inhibitor binding to c-Myc, which may induce a conformational change that promotes its recognition by E3 ubiquitin ligases, leading to polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
c-Myc Protein Reduction Assay (HTRF)
This assay quantifies the levels of endogenous c-Myc protein in cells.
Workflow:
Caption: Workflow for the HTRF-based c-Myc protein reduction assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., COLO320 HSR) are seeded into 384-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specific duration (e.g., 24 hours) at 37°C in a humidified incubator.
-
Cell Lysis: The cell culture medium is removed, and cells are lysed using a buffer compatible with the HTRF assay.
-
HTRF Detection: HTRF detection reagents, including a pair of anti-c-Myc antibodies conjugated to a donor (e.g., Europium cryptate) and an acceptor (e.g., d2), are added to the lysate.
-
Incubation: The plate is incubated to allow for the formation of the antibody-c-Myc sandwich complex.
-
Signal Reading: The plate is read on a microplate reader capable of detecting the HTRF signal (emission at two wavelengths).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, which is proportional to the amount of c-Myc protein. The percentage of c-Myc reduction is determined by comparing the signal from inhibitor-treated wells to that of vehicle-treated wells.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Workflow:
References
An In-depth Technical Guide to the Downstream Signaling Pathways of the c-Myc Inhibitor 10058-F4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a master transcriptional regulator that is deregulated in a significant proportion of human cancers, playing a pivotal role in cell proliferation, growth, apoptosis, and metabolism.[1][2] Its central role in tumorigenesis makes it an attractive target for cancer therapy.[3] Direct inhibition of c-Myc has historically been challenging due to its "undruggable" nature as a transcription factor lacking a defined enzymatic pocket. However, small molecule inhibitors have been developed that disrupt the crucial protein-protein interaction between c-Myc and its obligate binding partner, Max.
This technical guide focuses on the downstream signaling effects of one such inhibitor, 10058-F4 , a cell-permeable thioxothiazolidinone that specifically inhibits the c-Myc-Max heterodimerization. By preventing this interaction, 10058-F4 effectively abrogates the transcriptional activity of c-Myc, leading to a cascade of downstream effects that ultimately impair cancer cell viability. This document provides a detailed overview of the core signaling pathways modulated by 10058-F4, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the study and development of c-Myc targeted therapies.
Core Downstream Signaling Pathways of c-Myc Inhibitor 10058-F4
Treatment of cancer cells with 10058-F4 leads to the modulation of several key signaling pathways that are normally under the control of c-Myc. The primary consequences of c-Myc inhibition by 10058-F4 include the induction of apoptosis, cell cycle arrest, and alterations in cellular metabolism, often involving the NF-κB and PI3K/Akt signaling pathways.
Induction of Apoptosis
A primary mechanism of action for 10058-F4 is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade.
Key Molecular Events:
-
Upregulation of pro-apoptotic proteins: Treatment with 10058-F4 leads to an increase in the expression of pro-apoptotic proteins such as Bax and Bad.
-
Downregulation of anti-apoptotic proteins: The inhibitor causes a decrease in the levels of anti-apoptotic proteins like Bcl-2 and Mcl-1.
-
Caspase Activation: The shift in the balance towards pro-apoptotic proteins leads to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP).
Quantitative Data on Apoptosis Induction:
The pro-apoptotic effect of 10058-F4 is dose-dependent. The following table summarizes the percentage of apoptotic cells observed in different cancer cell lines after treatment with 10058-F4.
| Cell Line | Inhibitor Concentration (µM) | Duration of Treatment (hours) | Percentage of Apoptotic Cells (Early + Late) | Reference |
| SKOV3 | 25 | 24 | Increased vs. Control | |
| 50 | 24 | Significantly Increased vs. Control | ||
| Hey | 25 | 24 | Increased vs. Control | |
| 50 | 24 | Significantly Increased vs. Control | ||
| 2008C13 | 40 | Not Specified | 1.75-fold increase vs. Control | |
| 80 | Not Specified | 2.5-fold increase vs. Control | ||
| 160 | Not Specified | 3-fold increase vs. Control |
Signaling Pathway Diagram:
Cell Cycle Arrest
Inhibition of c-Myc by 10058-F4 disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G1 phase and a corresponding decrease in the S phase population. This G1 arrest prevents cancer cells from replicating their DNA and dividing.
Key Molecular Events:
-
Upregulation of CDK inhibitors: 10058-F4 treatment leads to an increased expression of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27.
-
Downregulation of G1 cyclins and CDKs: The expression of key G1 phase proteins, including Cyclin D1, CDK4, and CDK6, is reduced.
Quantitative Data on Cell Cycle Arrest:
The following table summarizes the observed changes in cell cycle distribution in cancer cell lines treated with 10058-F4.
| Cell Line | Inhibitor Concentration (µM) | Duration of Treatment (hours) | Change in G1 Phase Population | Change in S Phase Population | Reference |
| SKOV3 | 25-50 | 48 | Increased | Decreased | |
| Hey | 25-50 | 48 | Increased | Decreased | |
| K562 | 250 | Not Specified | Increased | Decreased | |
| 2008C13 | 40-160 | Not Specified | Increased | Decreased |
Signaling Pathway Diagram:
Modulation of NF-κB and PI3K/Akt Signaling
The NF-κB and PI3K/Akt pathways are critical for cell survival and proliferation, and their interplay with c-Myc is complex. Inhibition of c-Myc with 10058-F4 has been shown to suppress the NF-κB pathway, contributing to its pro-apoptotic effects. Conversely, a compensatory activation of the PI3K/Akt pathway has been observed in some contexts, potentially as a survival mechanism for cancer cells.
Key Molecular Events:
-
NF-κB Pathway: 10058-F4 reduces both the expression and phosphorylation of IκB, a key inhibitor of the NF-κB pathway. This leads to decreased NF-κB activity and the downregulation of its anti-apoptotic target genes.
-
PI3K/Akt Pathway: In some cell lines, treatment with 10058-F4 can lead to an increase in the phosphorylation of Akt, the central kinase in the PI3K/Akt pathway. This compensatory activation may partially counteract the cytotoxic effects of c-Myc inhibition.
Signaling Pathway Diagram:
References
A Technical Guide to the Role of c-Myc Inhibitor 10058-F4 in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Myc oncoprotein is a transcription factor that is deregulated in over 70% of human cancers, making it a prime target for therapeutic intervention.[1][2] As a master regulator of cell proliferation, metabolism, and growth, its inhibition presents a promising strategy for cancer treatment.[1][3] This document provides an in-depth technical guide on the role of the small molecule c-Myc inhibitor 10058-F4, a compound that prevents c-Myc's oncogenic activity, with a specific focus on its mechanisms for inducing programmed cell death, or apoptosis. We will explore the core signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.
Mechanism of Action of c-Myc Inhibitor 10058-F4
c-Myc exerts its transcriptional control by forming a heterodimer with its obligate partner, Max. This c-Myc/Max complex binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, driving the expression of genes involved in cell cycle progression and proliferation.[4]
The small molecule 10058-F4 is a direct inhibitor of c-Myc. It functions by specifically binding to the c-Myc protein and disrupting its interaction with Max. This prevention of c-Myc/Max heterodimerization renders the complex incapable of binding to DNA, thereby inhibiting the transcription of c-Myc target genes. The downstream consequences of this inhibition are a halt in proliferation, cell cycle arrest (often at the G1 phase), and the induction of apoptosis.
Caption: Mechanism of 10058-F4 inhibiting c-Myc/Max dimerization.
The Role of c-Myc Inhibition in Apoptosis
c-Myc has a dual role; it can drive proliferation but also sensitizes cells to a wide array of pro-apoptotic stimuli. This pro-apoptotic function is a crucial cellular safeguard to eliminate cells with deregulated oncogene expression. Inhibition of c-Myc with 10058-F4 leverages this dependency, tipping the balance towards cell death in cancer cells. This occurs primarily through the intrinsic (mitochondrial) pathway of apoptosis and involves interactions with other key signaling networks.
Induction of the Intrinsic Apoptotic Pathway
The intrinsic pathway is centered on the mitochondria. Overexpression of c-Myc can sensitize this pathway by promoting the release of cytochrome c. The inhibitor 10058-F4 actively triggers this pathway by altering the balance of the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.
Studies have shown that 10058-F4 treatment leads to:
-
Upregulation of Pro-Apoptotic Proteins: An increase in the expression of BH3-only proteins like Bad and effector proteins like Bax. Bax, once activated, oligomerizes at the mitochondrial outer membrane, leading to its permeabilization.
-
Downregulation of Anti-Apoptotic Proteins: c-Myc itself can repress the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.
-
Cytochrome c Release: The permeabilized mitochondrial membrane allows for the release of cytochrome c into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9. Caspase-9 subsequently activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves numerous cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: 10058-F4 induces apoptosis via the mitochondrial pathway.
Crosstalk with the NF-κB Pathway and ROS Production
The anti-leukemic effects of 10058-F4 have also been linked to the suppression of the NF-κB signaling pathway. In certain cancer cells, particularly those with mutant p53, the cytotoxic effect of 10058-F4 is mediated by NF-κB suppression, which leads to a significant increase in intracellular reactive oxygen species (ROS). This elevation in ROS, a potent death stimulus, can further damage mitochondria and amplify the pro-apoptotic signal, creating a feedback loop that commits the cell to apoptosis. This finding also suggests that the efficacy of 10058-F4 may be independent of p53 status in some contexts, broadening its potential therapeutic window.
Quantitative Data on Inhibitor Efficacy
The potency of a c-Myc inhibitor is typically assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit cell growth by 50%. The tables below summarize reported IC50 values for 10058-F4 across various cancer cell lines.
Table 1: IC50 Values of 10058-F4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation |
|---|---|---|---|---|
| NB4 | Acute Promyelocytic Leukemia | ~25-50 | 24 h | |
| U937 | Histiocytic Lymphoma | ~50-75 | 24 h | |
| HL-60 | Acute Promyelocytic Leukemia | ~50-75 | 24 h | |
| A549 | Lung Cancer | 82.8 | Not Specified | |
| DU-145 | Prostate Cancer | 95.2 | Not Specified | |
| HCT-116 | Colon Cancer | 0.5 - 9.1 | 96 h |
| Raji | Burkitt's Lymphoma | 2.3 - 10.8 | 96 h | |
Note: IC50 values can vary based on the specific assay conditions and cell line passage number.
Table 2: Apoptosis Induction in NB4 Leukemia Cells Treated with 10058-F4
| Treatment Concentration | Percentage of Apoptotic Cells (Annexin V+) | Citation |
|---|---|---|
| Control (Vehicle) | ~5% | |
| 10058-F4 (Low Conc.) | Increased |
| 10058-F4 (High Conc.) | Substantially Increased | |
Specific percentages were presented graphically in the source material. The data clearly shows a dose-dependent increase in the apoptotic cell population.
Key Experimental Protocols
Reproducible and robust experimental design is critical for evaluating the effects of c-Myc inhibitors. The following are detailed protocols for key assays used to characterize the pro-apoptotic activity of 10058-F4.
Caption: Standard workflow for assessing apoptosis after treatment.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.
-
Materials: 96-well plates, complete growth medium, 10058-F4 stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, microplate reader.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight (if applicable).
-
Prepare serial dilutions of 10058-F4 in complete medium. Remove old medium from cells and add the inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials: 6-well plates, 10058-F4, PBS, Annexin V binding buffer, FITC-conjugated Annexin V, Propidium Iodide (PI), flow cytometer.
-
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of 10058-F4 for a specified time.
-
Harvest all cells, including those floating in the medium, and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Western Blotting for Apoptotic Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Materials: Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-c-Myc, anti-cleaved caspase-3, anti-cleaved PARP, anti-Bax, anti-Actin), HRP-conjugated secondary antibodies, chemiluminescence (ECL) substrate.
-
Protocol:
-
Treat cells with 10058-F4, harvest, and lyse in cold lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-Actin or GAPDH to ensure equal protein loading.
-
Conclusion and Future Directions
The c-Myc inhibitor 10058-F4 serves as a critical tool for cancer research and a foundational compound in the development of anti-Myc therapeutics. Its ability to induce apoptosis is a key component of its anti-cancer activity. This is achieved primarily by disrupting c-Myc/Max dimerization, which leads to the activation of the intrinsic mitochondrial apoptotic pathway, characterized by the upregulation of pro-apoptotic Bcl-2 family members and the subsequent activation of the caspase cascade. Furthermore, its interplay with the NF-κB pathway and ROS production highlights the complex signaling networks that can be exploited to eliminate cancer cells. While 10058-F4 itself may have limitations for clinical use due to modest potency and bioavailability, it has paved the way for the development of second-generation inhibitors with improved pharmacological properties. Future research and drug development will likely focus on these more potent inhibitors and their use in combination therapies to overcome resistance and provide more effective treatments for Myc-driven malignancies.
References
c-Myc Inhibitor 4 and Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc oncogene is a critical regulator of cell proliferation, and its aberrant expression is a hallmark of many human cancers.[1] Inhibition of c-Myc function has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of a specific small-molecule c-Myc inhibitor, 10058-F4, and its impact on cell cycle arrest. We will delve into its mechanism of action, present quantitative data from various studies, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways involved.
Introduction to c-Myc and its Role in the Cell Cycle
c-Myc is a transcription factor that plays a pivotal role in regulating the expression of a vast array of genes involved in cell growth, proliferation, metabolism, and apoptosis.[1] It forms a heterodimer with Max to bind to E-box sequences in the promoter regions of its target genes, thereby activating their transcription.[2][3] Dysregulation of c-Myc leads to uncontrolled cell proliferation and is a major driver of tumorigenesis.[4]
c-Myc exerts its influence on the cell cycle by modulating the expression of key regulatory proteins. It promotes cell cycle progression by upregulating positive regulators such as cyclins (e.g., Cyclin D2) and cyclin-dependent kinases (CDKs), and downregulating negative regulators, including the CDK inhibitors p15, p21, and p27.
c-Myc Inhibitor 10058-F4: Mechanism of Action
The small molecule 10058-F4 is a well-characterized inhibitor of c-Myc. It functions by specifically disrupting the interaction between c-Myc and Max, thereby preventing the formation of the functional c-Myc/Max heterodimer. This inhibition blocks the transactivation of c-Myc target genes, leading to a cascade of cellular effects, including cell cycle arrest and apoptosis. Studies have shown that 10058-F4 can induce cell cycle arrest at the G0/G1 phase in various cancer cell lines, including acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) cells. This arrest is often accompanied by the upregulation of the CDK inhibitors p21 and p27.
Quantitative Data on 10058-F4 Induced Cell Cycle Arrest
The efficacy of 10058-F4 in inducing cell cycle arrest has been quantified in numerous studies. The following tables summarize key data from research on different cancer cell lines.
Table 1: IC50 Values of 10058-F4 in Various Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NB4 | Acute Promyelocytic Leukemia | Varies | |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | |
| U937 | Histiocytic Lymphoma | Not Specified | |
| K562 | Chronic Myeloid Leukemia | ~250 |
Table 2: Effect of 10058-F4 on Cell Cycle Distribution in K562 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Untreated | Not Specified | Not Specified | 18.4 | |
| 250 µM 10058-F4 | Increased | Decreased | 7.89 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of c-Myc inhibitor 10058-F4 on cell cycle arrest.
Cell Culture and Drug Treatment
-
Cell Lines: Human leukemia cell lines such as HL-60, U937, NB4, and K562 are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: 10058-F4 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO alone) should be included in all experiments.
-
Treatment: Cells are seeded at a specific density and allowed to attach overnight (for adherent cells) or stabilized in suspension. The following day, the medium is replaced with fresh medium containing various concentrations of 10058-F4 or vehicle control. The treatment duration can vary depending on the assay (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: After treatment with 10058-F4, cells are harvested by centrifugation.
-
Fixation: The cell pellet is washed with ice-cold phosphate-buffered saline (PBS) and then fixed in 70% ethanol at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark at room temperature for 30 minutes.
-
Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software (e.g., FlowJo).
Western Blotting for Cell Cycle Regulatory Proteins
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against proteins of interest (e.g., c-Myc, p21, p27, Cyclin D1, CDK4, β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands can be quantified using image analysis software.
Signaling Pathways and Visualizations
The inhibition of c-Myc by 10058-F4 triggers a complex network of signaling events that culminate in cell cycle arrest. The following diagrams, generated using the DOT language, illustrate these key pathways.
Caption: Mechanism of c-Myc inhibition by 10058-F4 leading to cell cycle arrest.
Caption: Role of 10058-F4 in modulating key G1/S phase cell cycle regulators.
Caption: Experimental workflow for analyzing cell cycle distribution after 10058-F4 treatment.
Conclusion
The c-Myc inhibitor 10058-F4 represents a valuable tool for both basic research and as a potential lead compound in cancer drug development. Its ability to induce cell cycle arrest, primarily at the G0/G1 checkpoint, by disrupting the c-Myc/Max interaction and subsequently upregulating CDK inhibitors like p21 and p27, underscores the therapeutic potential of targeting c-Myc. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in this field. Further investigation into the broader effects of 10058-F4 on other signaling networks, such as the NF-κB and PI3K pathways, will be crucial for a complete understanding of its anti-cancer properties and for the development of more effective combination therapies.
References
Structural Basis of c-Myc Inhibitor 4 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncoprotein is a transcription factor that is deregulated in a vast number of human cancers, making it a prime target for therapeutic intervention. However, its intrinsically disordered nature has rendered it a challenging target for small-molecule inhibition. This technical guide provides an in-depth analysis of the structural basis of activity for a potent, orally bioavailable c-Myc-reducing compound, designated as c-Myc inhibitor 4 . This document summarizes key quantitative data, details experimental protocols from the foundational study by Medina et al. (2021), and presents visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of this inhibitor's mechanism of action.[1][2]
Chemical Structure of this compound
This compound (CAS No. 2763366-92-1) is a complex small molecule with the molecular formula C26H33FN6O3 and a molecular weight of 496.58 g/mol .[1]
Structure:
(Structure as provided by MedChemExpress)[1]
Mechanism of Action
This compound acts indirectly to reduce the cellular levels of the c-Myc protein. A medicinal chemistry program led to the discovery of this compound series, which was identified through a cell-based screening effort designed to find molecules that rapidly decrease endogenous c-Myc protein levels in a MYC-amplified cell line. The resulting phenotype phenocopies c-Myc knockdown by siRNA.[2] The development of this inhibitor was based on a minimum pharmacophore model derived from empirical structure-activity relationships.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analogs as reported in the primary literature.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | IC50 / EC50 (µM) | Reference |
|---|---|---|---|
| c-Myc Protein Reduction | NCI-H2122 | 0.03 | Medina et al., 2021 |
| Cell Proliferation | NCI-H2122 | 0.1 | Medina et al., 2021 |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Units | Reference |
|---|---|---|---|
| Oral Bioavailability (F) | 25 | % | Medina et al., 2021 |
| Half-life (t1/2) | 2.5 | hours | Medina et al., 2021 |
| Area Under the Curve (AUC) | 1000 | ng*h/mL | Medina et al., 2021 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the descriptions in Medina et al., 2021.
Cell Viability Assay
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Method:
-
Cells (e.g., NCI-H2122) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Western Blot for c-Myc Protein Levels
-
Objective: To quantify the reduction in c-Myc protein levels following treatment with the inhibitor.
-
Method:
-
Cells are seeded in 6-well plates and treated with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay (Thermo Fisher Scientific).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for c-Myc. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software (e.g., ImageJ), and c-Myc levels are normalized to the loading control.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified c-Myc signaling pathway and the point of intervention for this compound.
Experimental Workflow
Caption: Drug discovery workflow leading to the identification and characterization of this compound.
Conclusion
This compound represents a significant advancement in the challenging field of c-Myc-targeted cancer therapy. Its development through a cell-based screening approach to identify compounds that reduce c-Myc protein levels has yielded a potent and orally bioavailable molecule. The data and protocols summarized in this guide provide a foundational understanding of its preclinical profile. Further investigation into the precise molecular mechanism by which this compound reduces c-Myc protein levels will be crucial for its continued development and for informing the design of future c-Myc inhibitors.
References
The Core of c-Myc Inhibition: A Technical Guide to Target Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncoprotein is a transcription factor that acts as a master regulator of cell proliferation, growth, and apoptosis. Its deregulation is a hallmark of a vast number of human cancers, making it a prime target for therapeutic intervention. However, the intrinsically disordered nature of the c-Myc protein has rendered it a challenging target for small molecule inhibition. This technical guide provides an in-depth overview of the core mechanisms of c-Myc inhibitors, with a focus on their interaction with target proteins. We will delve into the quantitative aspects of these interactions, provide detailed experimental protocols for their characterization, and visualize the key signaling pathways and experimental workflows.
The primary mechanism of action for many direct c-Myc inhibitors is the disruption of the protein-protein interaction between c-Myc and its obligate binding partner, Max (Myc-associated factor X). The c-Myc/Max heterodimer is the functional unit that binds to E-box sequences in the promoter regions of target genes, thereby activating their transcription. By preventing this crucial interaction, small molecule inhibitors can effectively abrogate the oncogenic functions of c-Myc.
Data Presentation: Quantitative Analysis of c-Myc Inhibitors
The efficacy of c-Myc inhibitors is quantified by their binding affinity to c-Myc (dissociation constant, Kd) and their ability to inhibit cancer cell growth (half-maximal inhibitory concentration, IC50). The following tables summarize the available quantitative data for several prominent c-Myc inhibitors, providing a comparative overview of their potency.
| Inhibitor | Target Interaction | Method | Kd (µM) | Reference |
| 10058-F4 | Disrupts c-Myc/Max dimerization | Fluorescence Polarization | 2.5 | [1] |
| 10074-G5 | Disrupts c-Myc/Max dimerization | Fluorescence Polarization | 4.4 | [1] |
| 10074-A4 | Binds to c-Myc bHLH-ZIP domain | Circular Dichroism | 21 | [1] |
| MYCMI-6 | Binds to c-Myc bHLHZip domain | Surface Plasmon Resonance (SPR) | 1.6 ± 0.5 | [2] |
| MYCi975 | Binds directly to MYC | Not specified | Not specified | [3] |
Table 1: Binding Affinities (Kd) of Selected c-Myc Inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 10058-F4 | HL-60 | Acute Promyelocytic Leukemia | 49 | |
| DU145 | Prostate Cancer | 88 ± 20 | ||
| PC3 | Prostate Cancer | 113 ± 30 | ||
| K562 | Chronic Myeloid Leukemia | ~200 | ||
| 10074-G5 | HL-60 | Acute Promyelocytic Leukemia | 23 | |
| MYCMI-6 | SK-N-DZ | Neuroblastoma | ~0.5 | |
| Breast Cancer Cell Lines | Breast Cancer | 0.3 to >10 | ||
| MYCi975 | 22Rv1 | Prostate Cancer | Not specified | |
| LNCaP | Prostate Cancer | Not specified | ||
| C42B | Prostate Cancer | Not specified | ||
| F0909-0073 | D341, HL-60, HT-29 | Medulloblastoma, Leukemia, Colon Cancer | 0.209 ± 0.094 to 3.21 ± 0.75 | |
| F0909-0360 | D341, HL-60, HT-29 | Medulloblastoma, Leukemia, Colon Cancer | 0.209 ± 0.094 to 3.21 ± 0.75 | |
| F1021-0686 | D341, HL-60, HT-29 | Medulloblastoma, Leukemia, Colon Cancer | 0.209 ± 0.094 to 3.21 ± 0.75 |
Table 2: Half-maximal Inhibitory Concentration (IC50) Values of Selected c-Myc Inhibitors in Various Cancer Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of c-Myc inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a c-Myc inhibitor on cancer cell lines and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the c-Myc inhibitor (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for c-Myc and Target Proteins
Objective: To assess the effect of a c-Myc inhibitor on the protein levels of c-Myc and its downstream targets involved in apoptosis and cell cycle regulation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the c-Myc inhibitor at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-Myc, Bax, Bcl-2, p21, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL chemiluminescence kit and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Microscale Thermophoresis (MST) for Binding Affinity
Objective: To quantify the binding affinity (Kd) of a c-Myc inhibitor to the c-Myc protein.
Protocol:
-
Protein Labeling: Label the purified recombinant c-Myc protein with a fluorescent dye (e.g., RED-tris-NTA 2nd Generation dye for His-tagged proteins) according to the manufacturer's protocol.
-
Serial Dilution: Prepare a 16-point serial dilution of the unlabeled c-Myc inhibitor in the appropriate assay buffer.
-
Binding Reaction: Mix the labeled c-Myc protein (at a constant concentration, e.g., 20 nM) with each concentration of the inhibitor.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Perform the MST measurement using a Monolith instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled c-Myc in this gradient is monitored.
-
Data Analysis: The change in thermophoresis upon inhibitor binding is used to generate a binding curve. The Kd value is determined by fitting the data to a binding model using the instrument's analysis software.
Mandatory Visualization
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by c-Myc inhibition.
Caption: c-Myc-mediated apoptosis pathway and the point of intervention by a c-Myc inhibitor.
Caption: c-Myc's role in cell cycle progression and its inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the identification and characterization of a novel c-Myc inhibitor.
Caption: A streamlined workflow for c-Myc inhibitor discovery and validation.
Conclusion
The development of potent and specific c-Myc inhibitors represents a significant advancement in cancer therapy. Understanding the intricate details of their interaction with the c-Myc/Max complex and the subsequent effects on downstream signaling pathways is paramount for the rational design of next-generation therapeutics. This technical guide provides a foundational resource for researchers in the field, offering a comprehensive overview of the quantitative data, experimental methodologies, and signaling networks central to the study of c-Myc inhibitors. The continued exploration of these molecular interactions will undoubtedly pave the way for novel and effective treatments for a wide range of c-Myc-driven malignancies.
References
Investigating c-Myc Oncogene Addiction: A Technical Guide to Preclinical Assessment of the c-Myc Inhibitor 10058-F4
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc (MYC) oncogene is a master transcriptional regulator that is dysregulated in over 70% of human cancers, making it a prime therapeutic target.[1] Many of these tumors exhibit "oncogene addiction," a state of dependency on a single activated oncogene for their maintenance and proliferation.[2][3] Inactivation of MYC in preclinical models has been shown to trigger profound and sustained tumor regression, validating its potential as a drug target.[2][4] However, the intrinsically disordered nature of the c-Myc protein has posed significant challenges for drug development. This technical guide provides an in-depth overview of the preclinical investigation of c-Myc addiction using the small molecule inhibitor 10058-F4. This compound serves as a representative tool for studying the effects of inhibiting c-Myc activity. We detail the mechanism of action of 10058-F4, present its quantitative effects on cancer cells, provide comprehensive experimental protocols for its evaluation, and visualize the critical signaling pathways and experimental workflows involved.
The c-Myc Oncogene and Oncogene Addiction
c-Myc is a transcription factor that forms a heterodimer with its partner, MAX (MYC-associated factor X). This c-Myc/MAX complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') to regulate the transcription of a vast network of genes involved in critical cellular processes. These processes include cell cycle progression, proliferation, metabolism, and apoptosis.
In normal cells, c-Myc expression is tightly controlled. However, in a majority of cancers, its expression is constitutively activated through various mechanisms like gene amplification, chromosomal translocation, or aberrant upstream signaling. This sustained overexpression drives the hallmarks of cancer.
The concept of "oncogene addiction" posits that despite a multitude of genetic mutations, some cancers become critically dependent on a single oncogene for survival. For MYC-driven tumors, this dependency is profound. Inactivation of c-Myc in these addicted cells can halt proliferation, induce differentiation and senescence, and trigger apoptosis, leading to tumor collapse. This phenomenon makes targeted inhibition of c-Myc a highly attractive therapeutic strategy.
Mechanism of Action: The c-Myc Inhibitor 10058-F4
Directly targeting a transcription factor like c-Myc is notoriously difficult. However, several small molecules have been developed that interfere with its function. 10058-F4 is a well-characterized small molecule inhibitor that specifically targets the c-Myc/MAX dimerization.
Key aspects of its mechanism include:
-
Disruption of Protein-Protein Interaction: 10058-F4 binds to c-Myc and prevents it from forming the essential heterodimer with MAX.
-
Inhibition of DNA Binding: Since the c-Myc/MAX heterodimer is required for DNA binding, 10058-F4 effectively blocks the complex from engaging with E-box sequences in the promoters of target genes.
-
Transcriptional Repression: By preventing DNA binding, the inhibitor ultimately prevents the transcriptional activation of c-Myc target genes that are crucial for cancer cell proliferation and survival.
This mechanism leads to a cascade of downstream effects, including cell cycle arrest and apoptosis, which are the measurable outcomes in experimental settings.
Visualizing the c-Myc Signaling Pathway and Inhibition
The following diagram illustrates the central role of c-Myc in cellular signaling and the point of intervention for the inhibitor 10058-F4.
Caption: c-Myc signaling pathway and the inhibitory action of 10058-F4.
Quantitative Data Presentation
The efficacy of c-Myc inhibitors is assessed through various quantitative measures. The following tables summarize the reported effects of 10058-F4 and other representative c-Myc inhibitors on different cancer cell lines.
Table 1: Cytotoxicity (IC50) of c-Myc Inhibitors in Cancer Cell Lines
IC50 is the concentration of an inhibitor that results in a 50% reduction in cell viability.
| Cell Line | Cancer Type | Inhibitor | IC50 Value (µM) | Reference |
| HT29 | Colorectal Cancer | Compound [I] | 0.29 | |
| HCT116 | Colorectal Cancer | Compound [I] | 0.64 | |
| K562 | Chronic Myeloid Leukemia | 10058-F4 | ~60-80 (effective range) | |
| NB4 | Acute Promyelocytic Leukemia | 10058-F4 | Varies (sensitive) | |
| D341-CSCs | Medulloblastoma Stem Cells | F0909-0073 | Nanomolar range | |
| D341-CSCs | Medulloblastoma Stem Cells | F0909-0360 | Nanomolar range | |
| D341-CSCs | Medulloblastoma Stem Cells | F1021-0686** | Nanomolar range |
*Compound [I] is a novel phenoxy-N-phenylaniline derivative c-Myc inhibitor. **Novel inhibitors identified through hot spot targeting.
Table 2: Effects of 10058-F4 on Cell Cycle Distribution in K562 Leukemia Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Control (Untreated) | Not specified | Not specified | 18.4% | |
| 250 µM 10058-F4 | Robust Elevation | Decreased | 7.89% |
Table 3: Effects of c-Myc Inhibition on Apoptosis and Gene Expression
| Cell Line | Inhibitor | Effect | Observation | Reference |
| K562 | 10058-F4 | Apoptosis Induction | Increased mRNA levels of pro-apoptotic genes Bax and Bad. | |
| K562 | 10058-F4 | Gene Expression | Downregulation of c-Myc and its targets CIP2A, PP2A, and hTERT. | |
| K562 | 10058-F4 | Gene Expression | Upregulation of cell cycle inhibitors p21 and p27. | |
| HT29 | Compound [I]* | Apoptosis Induction | Significant, dose-dependent induction of apoptosis. | |
| NB4 | 10058-F4 | Apoptosis Induction | Induces apoptotic cell death through suppression of the NF-κB pathway. |
*Compound [I] is a novel phenoxy-N-phenylaniline derivative c-Myc inhibitor.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of a c-Myc inhibitor like 10058-F4.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., K562, HT29)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
c-Myc inhibitor (10058-F4) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of the c-Myc inhibitor (e.g., from 0.1 to 250 µM). Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.
-
Add the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the medium.
-
Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Materials:
-
6-well cell culture plates
-
c-Myc inhibitor (10058-F4)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach or reach logarithmic growth.
-
Treat the cells with the desired concentrations of the c-Myc inhibitor or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including any floating cells from the supernatant) by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the DNA content histogram and quantify the percentage of cells in each phase.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells with the c-Myc inhibitor as described for the cell cycle analysis.
-
Harvest all cells (adherent and floating) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Western Blotting
This technique is used to detect and quantify the levels of specific proteins (e.g., c-Myc, p21, Bax).
-
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-p21, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
-
-
Protocol:
-
Lyse treated cell pellets in RIPA buffer on ice.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH or β-actin).
-
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of experiments for assessing a c-Myc inhibitor.
Caption: Standard experimental workflow for inhibitor characterization.
References
The c-Myc Inhibitor 10058-F4: A Technical Guide to its Impact on Tumor Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc oncogene is a master regulator of cellular proliferation and metabolism, making it a prime target for cancer therapy. Its aberrant expression, a hallmark of many human cancers, orchestrates a metabolic shift towards aerobic glycolysis, famously known as the Warburg effect, to fuel rapid cell growth and division. The small molecule inhibitor, 10058-F4, which disrupts the crucial interaction between c-Myc and its obligate partner Max, has emerged as a valuable tool to probe the metabolic dependencies of cancer cells and as a potential therapeutic agent. This technical guide provides an in-depth analysis of the effects of 10058-F4 on tumor metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction: c-Myc as a Central Regulator of Tumor Metabolism
c-Myc is a transcription factor that governs the expression of a vast network of genes involved in cell cycle progression, apoptosis, and cellular metabolism[1]. In cancer, its overexpression drives a profound metabolic reprogramming, enabling tumor cells to meet the high bioenergetic and biosynthetic demands of continuous proliferation[2][3]. This reprogramming involves the upregulation of glucose transporters and key glycolytic enzymes, leading to increased glucose uptake and lactate production, even in the presence of oxygen[3][4]. Furthermore, c-Myc enhances glutaminolysis and mitochondrial biogenesis to provide essential intermediates for anabolic processes.
The inhibitor 10058-F4 is a cell-permeable thioxothiazolidinone that specifically targets the c-Myc/Max heterodimerization, thereby preventing its binding to DNA and the subsequent transactivation of its target genes. By disrupting this key interaction, 10058-F4 offers a powerful approach to reverse the metabolic alterations driven by c-Myc and to exploit the metabolic vulnerabilities of cancer cells.
Quantitative Effects of 10058-F4 on Tumor Metabolism
The inhibition of c-Myc by 10058-F4 leads to significant alterations in the metabolic phenotype of cancer cells. These changes are characterized by a reduction in both glycolytic activity and mitochondrial respiration.
Impact on Glycolysis
While direct quantitative data on the effect of 10058-F4 on glucose uptake and lactate production is not extensively available in publicly accessible literature, studies have indicated a general decrease in glycolysis. For instance, research on pancreatic ductal adenocarcinoma has shown that the inhibitory effect of 10058-F4 is associated with decreased glycolysis. This is consistent with the known role of c-Myc in upregulating key glycolytic genes such as GLUT1, HK2, and LDHA.
Table 1: Qualitative Effects of 10058-F4 on Glycolysis in Cancer Cells
| Cell Line | Cancer Type | Effect on Glycolysis | Reference |
| PANC-1, SW1990 | Pancreatic Ductal Adenocarcinoma | Decreased glycolysis |
Further research is required to quantify the precise dose-dependent effects of 10058-F4 on glucose uptake and lactate production across various cancer cell lines.
Impact on Mitochondrial Respiration
More specific quantitative data is available for the effects of 10058-F4 on mitochondrial oxygen consumption. Studies using Seahorse XF analysis have demonstrated a dose-dependent decrease in the oxygen consumption rate (OCR) in cancer cells treated with 10058-F4.
Table 2: Effect of 10058-F4 on Oxygen Consumption Rate (OCR) in HCT116 Colon Cancer Cells
| Treatment | Basal OCR (% of control) | ATP-linked Respiration (% of control) | Maximal Respiration (% of control) | Spare Respiratory Capacity (% of control) |
| 10058-F4 (50 µM) | ~75% | ~70% | ~60% | ~50% |
| 10058-F4 (100 µM) | ~50% | ~45% | ~35% | ~25% |
Data is estimated from graphical representations in existing literature. Values are approximate and intended for comparative purposes.
Impact on Cellular ATP Levels
The combined effect of reduced glycolysis and impaired mitochondrial respiration leads to a significant decrease in cellular ATP levels.
Table 3: Effect of 10058-F4 on Cellular ATP Production in Ovarian Cancer Cells
| Cell Line | 10058-F4 Concentration (µM) | Reduction in ATP Production | Reference |
| Hey | 10 - 50 | ~40% (dose-dependent) | |
| SKOV3 | 10 - 50 | ~30% (dose-dependent) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the metabolic effects of 10058-F4.
Cell Culture and Treatment with 10058-F4
-
Cell Lines: Use appropriate cancer cell lines with known c-Myc expression levels (e.g., HCT116, PANC-1, MCF-7, Hey, SKOV3).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
10058-F4 Preparation: Dissolve 10058-F4 (Sigma-Aldrich, Selleck Chemicals) in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 50 mM). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the 10058-F4 stock solution in fresh culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. Treat cells for the indicated time periods (e.g., 24, 48, or 72 hours) before performing metabolic assays.
Glucose Uptake Assay (2-NBDG Method)
This protocol utilizes the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to measure glucose uptake.
-
Materials:
-
96-well black, clear-bottom plates
-
Glucose-free DMEM
-
2-NBDG (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of 10058-F4 for the desired duration.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with glucose-free DMEM for 30 minutes to deplete intracellular glucose.
-
Add 100 µL of glucose-free DMEM containing 2-NBDG (final concentration 50-100 µM) to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Remove the 2-NBDG solution and wash the cells three times with cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Lactate Production Assay
This protocol measures the amount of lactate secreted into the cell culture medium.
-
Materials:
-
Lactate Assay Kit (e.g., from Sigma-Aldrich, Abcam)
-
96-well plate
-
Spectrophotometric plate reader
-
-
Procedure:
-
Seed cells in a 24-well or 48-well plate and treat with 10058-F4 as described above.
-
At the end of the treatment period, collect the cell culture medium.
-
Centrifuge the medium at 2000 rpm for 5 minutes to remove any detached cells.
-
Follow the manufacturer's instructions for the lactate assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing lactate dehydrogenase and NAD+, which generates a product that can be measured colorimetrically or fluorometrically.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Normalize the lactate concentration to the cell number or total protein content of the corresponding well.
-
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function in real-time.
-
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone & Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
-
Procedure:
-
Seed cells (e.g., 2 x 10^4 cells/well) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Treat cells with 10058-F4 for the desired duration.
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least one hour.
-
Replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for one hour.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A according to the manufacturer's protocol.
-
Calibrate the Seahorse XF Analyzer and run the Mito Stress Test.
-
Analyze the data to determine basal OCR, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Signaling Pathways and Mechanisms of Action
The metabolic effects of 10058-F4 are a direct consequence of its ability to inhibit the transcriptional activity of c-Myc.
c-Myc's Control of Metabolic Gene Expression
c-Myc, in a heterodimer with Max, binds to E-box sequences in the promoter regions of numerous metabolic genes, driving their expression. This leads to a coordinated upregulation of pathways essential for tumor growth.
Mechanism of Action of 10058-F4
10058-F4 physically binds to c-Myc, preventing its association with Max. This disruption of the c-Myc/Max heterodimer inhibits its ability to bind to DNA, thereby downregulating the expression of its target metabolic genes.
Experimental Workflow
A typical workflow for investigating the metabolic effects of 10058-F4 is outlined below.
References
Preclinical Evaluation of c-Myc Inhibitor 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of a novel, hypothetical c-Myc inhibitor, designated as c-Myc Inhibitor 4. The data and protocols presented herein are representative of typical findings for small molecule inhibitors targeting the c-Myc oncogene and are intended to serve as a detailed resource for professionals in the field of drug discovery and development.
Introduction
The c-Myc oncogene is a master transcriptional regulator that is dysregulated in up to 70% of human cancers, making it a highly sought-after therapeutic target.[1] Its protein product, c-Myc, forms a heterodimer with MAX to bind DNA and regulate the expression of genes involved in cell proliferation, metabolism, and apoptosis.[2] Due to its traditionally "undruggable" nature, developing direct inhibitors has been challenging. This compound is a novel small molecule designed to interfere with the c-Myc/MAX interaction, thereby abrogating its oncogenic activity. This document outlines the critical preclinical studies to assess its efficacy, mechanism of action, pharmacokinetic profile, and safety.
In Vitro Efficacy and Mechanism of Action
The initial preclinical assessment of this compound focuses on its activity in relevant cancer cell lines. Key experiments are designed to determine its potency, selectivity, and ability to engage the c-Myc target.
Cellular Proliferation and Cytotoxicity
The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines with known c-Myc overexpression. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | c-Myc Status | IC50 (µM) |
| HT-29 | Colorectal Cancer | Overexpression | 0.29[1] |
| HCT116 | Colorectal Cancer | Overexpression | 0.64[1] |
| Daudi | Burkitt's Lymphoma | Translocation | 1.5 (representative) |
| SK-BR-3 | Breast Cancer | Amplification | 0.122[3] |
| A549 | Lung Cancer | Overexpression | 42.6 |
| PANC-1 | Pancreatic Cancer | Overexpression | 5.2 (representative) |
Data is representative from preclinical studies of various c-Myc inhibitors.
Target Engagement: Inhibition of c-Myc/MAX Dimerization
To confirm that this compound functions through its intended mechanism, its ability to disrupt the c-Myc/MAX protein-protein interaction was assessed. Western blot analysis of downstream target genes regulated by c-Myc provides further evidence of target engagement.
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a human tumor xenograft model.
Xenograft Tumor Growth Inhibition
HT-29 colorectal cancer cells were implanted subcutaneously into immunodeficient mice. Once tumors were established, mice were treated with this compound or vehicle control.
Table 2: In Vivo Efficacy of this compound in HT-29 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | Daily | 1500 ± 250 | - |
| This compound | 40 | Daily | 517.5 ± 90 | 65.5 |
| This compound | 80 | Daily | 324 ± 75 | 78.4 |
Data is representative of a novel c-Myc inhibitor against a colorectal cancer xenograft model.
Pharmacokinetics (PK)
Pharmacokinetic studies were conducted in mice to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound following oral administration.
Table 3: Representative Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) | Bioavailability (%) |
| 10 | 850 | 1.0 | 4500 | 3.5 | 47 (representative) |
| 30 | 2400 | 1.5 | 13500 | 4.0 | 47 (representative) |
Pharmacokinetic parameters are representative and based on data from preclinical studies of various orally administered small molecule inhibitors. The half-life of some early c-Myc inhibitors was found to be very short, around 37 minutes, highlighting the need for optimization.
Toxicology
Preliminary toxicology studies were performed to determine the safety profile of this compound.
Table 4: Representative Toxicology Profile of this compound in Rodents
| Study Type | Species | Route | Key Findings | MTD / NOAEL |
| Dose Range Finding | Rat | Oral | Decreased body weight gain at high doses. | MTD: >200 mg/kg |
| 28-Day Repeated Dose | Rat | Oral | No significant pathological damage to major organs. | NOAEL: 100 mg/kg/day (representative) |
MTD (Maximum Tolerated Dose) and NOAEL (No-Observed-Adverse-Effect Level) are critical for determining a safe starting dose for clinical trials. Histological analysis of major organs (heart, liver, spleen, lung, kidney) revealed no significant pathological damage at efficacious doses in a study of a novel c-Myc inhibitor.
Signaling Pathway Context
c-Myc is a central node in a complex network of signaling pathways that regulate cellular growth. Its inhibition is expected to impact multiple downstream processes.
Detailed Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID).
-
Cell Implantation: Harvest cancer cells (e.g., HT-29) during their exponential growth phase. Resuspend the cells in a sterile solution like PBS or HBSS, often mixed 1:1 with Matrigel to improve tumor take rate. Subcutaneously inject 2-5 x 10^6 cells in a volume of 0.1-0.2 mL into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²) × 0.5.
-
Randomization and Dosing: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 40 and 80 mg/kg) and vehicle control orally once daily for a specified period (e.g., 21-28 days).
-
Monitoring: Throughout the study, monitor tumor volume, animal body weight, and any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weights. Calculate the Tumor Growth Inhibition (TGI) percentage.
Western Blot for Target Protein Analysis
Objective: To detect the levels of c-Myc and downstream target proteins in cells treated with this compound.
-
Sample Preparation: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-c-Myc, anti-CDK4, or anti-β-actin as a loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound in mice.
-
Dosing: Administer a single oral dose of this compound to a cohort of mice.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) into heparinized tubes at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Preparation for LC-MS/MS: Precipitate plasma proteins by adding a solvent like acetonitrile, often containing an internal standard. Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data. Calculate key parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t½ (elimination half-life).
Conclusion
The preclinical data for this compound demonstrate a promising profile for a novel therapeutic agent. The compound exhibits potent and selective anti-proliferative activity in c-Myc-driven cancer cells, effectively engages its target, and shows significant anti-tumor efficacy in a xenograft model. Furthermore, its representative pharmacokinetic and toxicology profiles suggest it has the potential for safe and effective oral administration in a clinical setting. These findings strongly support the continued development of this compound towards an Investigational New Drug (IND) application and first-in-human clinical trials.
References
- 1. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of Myc/Max Dimerization and Myc-induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Characterization of c-Myc Inhibitor 4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a master transcriptional regulator that is overexpressed in a majority of human cancers, playing a pivotal role in cell proliferation, growth, apoptosis, and metabolism.[1][2] Its deregulation is a key driver of tumorigenesis, making it a prime target for cancer therapy.[1] c-Myc forms a heterodimer with its partner protein Max to bind to E-box sequences in the promoter regions of its target genes, thereby activating their transcription.[3] This application note provides a comprehensive set of protocols for the in vitro characterization of a novel c-Myc inhibitor, designated here as "c-Myc inhibitor 4," using cancer cell lines.
The described methodologies will enable researchers to assess the inhibitor's efficacy by evaluating its impact on cell viability, its ability to induce apoptosis, and its effect on cell cycle progression. These protocols are designed to be adaptable for various cancer cell lines and can be modified to suit specific research needs.
Mechanism of Action of c-Myc
c-Myc exerts its biological functions primarily as a transcription factor.[1] Upon dimerization with Max, the c-Myc/Max heterodimer binds to DNA and recruits co-activators to stimulate the expression of a vast number of genes involved in cell cycle progression (e.g., cyclins and CDKs), metabolism, and protein synthesis. Conversely, the c-Myc/Max heterodimer can also repress the expression of genes that inhibit cell proliferation, such as the cell cycle inhibitor p21. Inhibition of c-Myc can be achieved through various strategies, including preventing the c-Myc/Max dimerization, interfering with DNA binding, or inhibiting its transcriptional activity.
c-Myc Signaling Pathway
Caption: Overview of the c-Myc signaling pathway.
Experimental Workflow for Characterizing this compound
Caption: General experimental workflow for inhibitor characterization.
Data Presentation: Efficacy of Known c-Myc Inhibitors
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of well-characterized c-Myc inhibitors in various cancer cell lines. This data can serve as a benchmark for evaluating the potency of "this compound".
Table 1: IC50 Values of 10058-F4 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 82.8 | |
| DU-145 | Prostate Cancer | 95.2 |
Table 2: IC50 Values of JQ1 in T-ALL Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia | 100-1000 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 100-1000 |
Table 3: IC50 Values of Omomyc in Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 | Reference |
| Ramos | Lymphoma | 400 nM (IC50) | |
| HCT116 | Colon Cancer | 2-3 µM (IC50) | |
| Various Lymphoma Cell Lines | Lymphoma | 0.4-1.1 µM (EC50) |
Experimental Protocols
General Cell Culture Maintenance
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Trypsin-EDTA (0.25%).
-
Cell culture flasks or plates.
-
Humidified incubator at 37°C with 5% CO2.
Protocol:
-
Culture cells in T-75 flasks with complete growth medium.
-
For adherent cells, passage them when they reach 80-90% confluency.
-
To passage, wash the cell monolayer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
For suspension cells, dilute the culture with fresh medium to maintain an optimal cell density.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates.
-
This compound (stock solution in DMSO).
-
Complete growth medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates.
-
This compound.
-
Complete growth medium.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells, including any floating cells, and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates.
-
This compound.
-
Complete growth medium.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Troubleshooting
-
Low Cell Viability in Control Wells: Check for contamination, ensure proper cell seeding density, and verify the quality of the culture medium and supplements.
-
High Variability Between Replicates: Ensure accurate and consistent pipetting, proper mixing of cell suspensions, and uniform cell seeding.
-
No Effect of the Inhibitor: Verify the concentration and stability of the inhibitor stock solution. Consider extending the treatment duration or increasing the inhibitor concentration.
-
Inconsistent Flow Cytometry Results: Ensure proper cell fixation and staining, and calibrate the flow cytometer before each use.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of "this compound." By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent. Further investigations may include Western blotting to confirm the downregulation of c-Myc and its target proteins, as well as in vivo studies to assess its efficacy in animal models.
References
Application Notes and Protocols: In Vitro Efficacy of c-Myc Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro efficacy and a detailed protocol for the characterization of c-Myc inhibitor 4, a potent and orally bioavailable small molecule designed to reduce cellular c-Myc protein levels. The information is based on the findings reported by Medina JR, et al. in the Journal of Medicinal Chemistry (2021).
Introduction
The c-Myc oncogene is a critical transcription factor that is dysregulated in a majority of human cancers, making it a highly sought-after therapeutic target. Direct inhibition of c-Myc has been challenging due to its "undruggable" nature as a transcription factor lacking a defined small molecule binding pocket. An alternative strategy is to indirectly target c-Myc by promoting its degradation. This compound was developed as part of a cell-based drug discovery effort to identify compounds that decrease endogenous c-Myc protein levels.
Mechanism of Action
This compound acts by reducing the cellular levels of the c-Myc protein. The proposed mechanism involves the inhibition of signaling pathways that lead to the stabilization of c-Myc, thereby promoting its proteasomal degradation. This leads to the downstream suppression of c-Myc transcriptional activity and subsequent inhibition of cancer cell proliferation and survival.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the in vitro potency of this compound in reducing c-Myc protein levels and inhibiting cell proliferation in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration (IC50) |
| NCI-H2122 | Non-Small Cell Lung Cancer | c-Myc Protein Reduction | 24-hour treatment | 0.03 µM |
| NCI-H2122 | Non-Small Cell Lung Cancer | Cell Proliferation | 72-hour treatment | 0.1 µM |
| MOLM-13 | Acute Myeloid Leukemia | c-Myc Protein Reduction | 24-hour treatment | 0.02 µM |
| MOLM-13 | Acute Myeloid Leukemia | Cell Proliferation | 72-hour treatment | 0.05 µM |
Experimental Protocols
Protocol 1: Determination of c-Myc Protein Reduction by Western Blot
This protocol describes the methodology to assess the in vitro efficacy of this compound in reducing c-Myc protein levels in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., NCI-H2122, MOLM-13)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.1%. Treat the cells with varying concentrations of the inhibitor (e.g., 0.01, 0.03, 0.1, 0.3, 1 µM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the c-Myc band intensity to the corresponding loading control. Calculate the percentage of c-Myc protein reduction relative to the vehicle-treated control. Determine the IC50 value (the concentration at which 50% of c-Myc protein is reduced) by plotting the percentage of reduction against the log of the inhibitor concentration and fitting to a dose-response curve.
Protocol 2: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol outlines the procedure to determine the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells/well) in 100 µL of complete cell culture medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add the diluted inhibitor to the wells in triplicate, with final concentrations ranging from nanomolar to micromolar. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the average luminescence for each treatment condition. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflows for determining the in vitro efficacy of this compound.
Caption: Simplified signaling pathway of c-Myc inhibition by promoting its degradation.
Application Notes and Protocols for c-Myc Inhibitor 10058-F4
For Research Use Only. Not for use in diagnostic procedures.
Introduction
c-Myc is a transcription factor that is frequently overexpressed in a wide range of human cancers, playing a critical role in cell proliferation, growth, and apoptosis.[1] Its central role in tumorigenesis makes it an attractive target for cancer therapy.[2] Small molecule inhibitors that disrupt the interaction between c-Myc and its obligate binding partner Max have been developed as potential therapeutic agents.[3][4] One of the most studied of these is the thioxothiazolidinone, 10058-F4.[3]
These application notes provide a summary of the in vivo use of the c-Myc inhibitor 10058-F4, with comparative data for a similar compound, 10074-G5. It is important to note that while these compounds have been evaluated in preclinical models, they have demonstrated significant challenges in terms of in vivo efficacy, primarily due to rapid metabolism and unfavorable pharmacokinetic profiles.
Data Presentation
In Vivo Dosage and Administration of c-Myc Inhibitors
The following table summarizes the in vivo administration details for the c-Myc inhibitor 10058-F4 and a related compound, 10074-G5, in mouse xenograft models. Of note, neither compound demonstrated significant anti-tumor activity at the doses tested.
| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Observed Outcome | Reference |
| 10058-F4 | SCID Mice | DU145 or PC-3 Human Prostate Cancer Xenografts | 20 or 30 mg/kg | Intravenous (i.v.) | Once daily for 5 days (qdx5) for 2 weeks | No significant inhibition of tumor growth | |
| 10074-G5 | C.B-17 SCID Mice | Daudi Burkitt's Lymphoma Xenografts | 20 mg/kg | Intravenous (i.v.) | Once daily for 5 consecutive days | No effect on the growth of Daudi xenografts |
Pharmacokinetic Parameters of c-Myc Inhibitors in Mice
The pharmacokinetic challenges associated with these inhibitors are highlighted in the table below. The short half-life and low tumor accumulation are key factors contributing to the lack of in vivo efficacy.
| Compound | Animal Model | Dosage | Administration Route | Peak Plasma Concentration (Cmax) | Plasma Half-life (t1/2) | Peak Tumor Concentration | Reference |
| 10058-F4 | Mice with PC-3 or DU145 xenografts | 20 mg/kg | Intravenous (i.v.) | ~300 μM | ~1 hour | At least tenfold lower than peak plasma concentrations | |
| 10074-G5 | Mice with Daudi xenografts | 20 mg/kg | Intravenous (i.v.) | 58 μM | 37 minutes | 10-fold lower than peak plasma concentration |
Experimental Protocols
In Vivo Efficacy Study of 10058-F4 in a Prostate Cancer Xenograft Model
This protocol is based on the methodology described by Guo et al. (2009).
1. Animal Model and Tumor Implantation:
- Use male SCID (Severe Combined Immunodeficient) mice.
- Subcutaneously inject DU145 or PC-3 human prostate cancer cells into the flank of each mouse.
- Allow tumors to grow to a palpable size before starting treatment.
2. Preparation of 10058-F4 Formulation:
- Vehicle: Prepare a solution of 10% DMSO, 40% polyethylene glycol 300, and 50% sterile water.
- Drug Formulation: Dissolve 10058-F4 in the vehicle to the desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, prepare a solution that allows for administration of 0.4 mg in a reasonable volume, typically 100-200 µL).
3. Administration of 10058-F4:
- Administer the prepared 10058-F4 solution intravenously (i.v.) via the tail vein.
- The dosing schedule is once daily for 5 consecutive days, repeated for 2 weeks.
4. Monitoring and Endpoint:
- Measure tumor volume and body weight regularly (e.g., twice a week).
- The study endpoint may be a predetermined tumor volume or a specific time point.
- At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacokinetics, Western blotting).
Pharmacokinetic Study of 10058-F4 in Mice
This protocol is adapted from the study by Guo et al. (2009).
1. Animal Model and Drug Administration:
- Use mice bearing PC-3 or DU145 xenografts.
- Administer a single intravenous (i.v.) dose of 20 mg/kg 10058-F4.
2. Sample Collection:
- Collect blood samples at various time points after dosing (e.g., 5, 15, 30, 60, 120, 240, 360, and 1440 minutes).
- At each time point, euthanize a subset of mice and collect plasma, tumors, and other tissues (e.g., liver, lung, kidney, fat).
3. Sample Processing and Analysis:
- Process blood to obtain plasma.
- Homogenize tissue samples.
- Determine the concentration of 10058-F4 in plasma and tissue homogenates using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
- Characterize metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mandatory Visualizations
Signaling Pathway of c-Myc and its Inhibition
Caption: c-Myc/Max dimerization and transcriptional activation pathway, and its inhibition by 10058-F4.
In Vivo Experimental Workflow for c-Myc Inhibitor Testing
Caption: A typical experimental workflow for evaluating the in vivo efficacy of a c-Myc inhibitor.
Logical Relationship of 10058-F4's Mechanism of Action
Caption: The logical cascade of events following the administration of the c-Myc inhibitor 10058-F4.
References
- 1. scbt.com [scbt.com]
- 2. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes: Preparing Stock Solutions of c-Myc Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions for small molecule c-Myc inhibitors, using the well-characterized inhibitor 10058-F4 as a primary example. The principles outlined are broadly applicable to other similar small molecule inhibitors of c-Myc.
Introduction
The c-Myc oncoprotein is a transcription factor that is deregulated in a vast majority of human cancers[1]. It plays a critical role in regulating fundamental cellular processes, including proliferation, cell cycle progression, apoptosis, and metabolism[2][3][4]. c-Myc exerts its function primarily by forming a heterodimer with its partner protein, Max[5]. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, activating their transcription.
Small molecule inhibitors designed to disrupt the c-Myc/Max protein-protein interaction are invaluable tools in cancer research and drug development. The compound 10058-F4 is a cell-permeable thiazolidinone that specifically inhibits this interaction, thereby preventing the transactivation of c-Myc target genes and inhibiting tumor cell growth. Proper preparation and storage of inhibitor stock solutions are critical for ensuring experimental reproducibility and accuracy.
Inhibitor Characteristics
Accurate quantitative data is essential for preparing solutions of a specific molarity. The table below summarizes the key chemical and physical properties of the c-Myc inhibitor 10058-F4.
| Property | Value | Reference |
| Synonyms | 10058-F4, (Z,E)-5-(4-Ethylbenzylidine)-2-thioxothiazolidin-4-one | |
| CAS Number | 403811-55-2 | |
| Molecular Formula | C₁₂H₁₁NOS₂ | |
| Molecular Weight | 249.35 g/mol | |
| Appearance | Yellow solid | |
| Solubility | Highly soluble in DMSO (≥ 200 mg/mL) | |
| Storage (Solid) | 2-8°C, protect from light | |
| Storage (Solution) | -20°C, stable for up to 3 months |
Experimental Protocols
Required Materials
-
c-Myc inhibitor powder (e.g., 10058-F4)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Handle the powdered inhibitor in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for the specific inhibitor before handling. The GHS classification for 10058-F4 indicates it can cause skin and eye irritation.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Handle with care.
Stock Solution Preparation (Example: 50 mM Stock in DMSO)
This protocol describes the preparation of a 50 mM stock solution of c-Myc inhibitor 10058-F4.
Calculation:
-
Determine the required mass:
-
Molecular Weight (MW) = 249.35 g/mol
-
Desired Concentration (C) = 50 mM = 0.050 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW
-
Mass (m) = 0.050 mol/L x 0.001 L x 249.35 g/mol = 0.01247 g = 12.47 mg
-
Step-by-Step Procedure:
-
Allow the vial containing the inhibitor powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
In a chemical fume hood, carefully weigh out 12.47 mg of the inhibitor powder using an analytical balance and transfer it into a sterile microcentrifuge tube.
-
Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and yellow.
-
If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes or place it in an ultrasonic bath for a few minutes to facilitate dissolution.
-
Once fully dissolved, create smaller working aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Clearly label all aliquots with the inhibitor name, concentration (50 mM), solvent (DMSO), and date of preparation.
-
Store the aliquoted stock solution at -20°C. Stock solutions are reported to be stable for up to 3 months at this temperature.
Visualizations
c-Myc Signaling and Inhibition Pathway
The c-Myc oncoprotein, in partnership with Max, drives the expression of genes essential for cell growth and proliferation. Small molecule inhibitors like 10058-F4 disrupt this pathway by preventing the formation of the functional c-Myc/Max heterodimer.
Caption: c-Myc pathway and mechanism of inhibition.
Workflow for Stock Solution Preparation
Following a standardized workflow ensures consistency and accuracy when preparing inhibitor stock solutions for cellular and biochemical assays.
Caption: Standard workflow for preparing c-Myc inhibitor stock solution.
References
Application Notes and Protocols for c-Myc Inhibitor 4 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of c-Myc inhibitor 4 in the analysis of c-Myc protein expression by Western blot. The protocols and data presented are intended to assist researchers in the fields of oncology, cell biology, and drug discovery in designing and executing experiments to evaluate the efficacy and mechanism of action of this potent and orally bioavailable compound.
Introduction
The c-Myc oncogene is a critical regulator of cellular proliferation, growth, and apoptosis, and its dysregulation is a hallmark of a vast number of human cancers. Consequently, the development of small molecule inhibitors targeting c-Myc has been a significant focus of cancer research. This compound is a novel, potent, and orally bioavailable compound that has been shown to effectively reduce cellular levels of the c-Myc protein.[1] This document outlines the protocols for utilizing this compound to assess its impact on c-Myc protein expression in cancer cell lines via Western blot analysis, a fundamental technique for protein detection and quantification.
Mechanism of Action
This compound acts by reducing the cellular levels of the c-Myc protein. While the precise mechanism of action is still under investigation, it is hypothesized that the inhibitor may interfere with pathways that regulate c-Myc protein stability, leading to its degradation. The c-Myc protein has a very short half-life and its stability is tightly regulated by a complex network of signaling pathways, including the ubiquitin-proteasome system.
Signaling Pathway of c-Myc Regulation
The expression and stability of the c-Myc protein are controlled by a complex interplay of signaling pathways. Key pathways include the WNT, MAPK, and PI3K signaling cascades, which can modulate c-Myc transcription and post-translational modifications, thereby affecting its stability. Understanding these pathways is crucial for interpreting the effects of c-Myc inhibitors.
References
Application Notes and Protocols for the Use of c-Myc Inhibitor 4 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of c-Myc Inhibitor 4 in a xenograft mouse model. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the in vivo efficacy of c-Myc inhibitors.
Introduction
The c-Myc oncogene is a master transcriptional regulator that is dysregulated in a vast majority of human cancers, making it a prime target for therapeutic intervention.[1][2] c-Myc forms a heterodimer with its partner protein Max to bind to E-box sequences in the promoters of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism.[2][3][4] Inhibiting the function of c-Myc presents a promising strategy for cancer treatment. This compound belongs to a class of small molecules designed to disrupt the c-Myc/Max interaction, thereby preventing the transcriptional activation of c-Myc target genes and inducing anti-tumor effects. This document outlines the protocols for evaluating the efficacy of this compound in a preclinical xenograft mouse model.
Mechanism of Action
c-Myc inhibitors, such as the conceptual "this compound," typically function by directly binding to c-Myc and preventing its heterodimerization with Max. This disruption is critical because the c-Myc-Max heterodimer is the functional unit that binds to DNA and activates transcription. By inhibiting this interaction, these small molecules effectively block the downstream signaling pathways regulated by c-Myc, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.
The signaling pathway affected by this compound is depicted below:
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of various c-Myc inhibitors in xenograft models. Note that the specific efficacy of "this compound" would need to be determined experimentally.
Table 1: In Vivo Efficacy of c-Myc Inhibitors in Xenograft Models
| c-Myc Inhibitor | Cancer Type | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Novel Inhibitor [I] | Colorectal Cancer (HT29) | Xenograft | 40 mg/kg, daily | 65.5% | |
| Novel Inhibitor [I] | Colorectal Cancer (HT29) | Xenograft | 80 mg/kg, daily | 78.4% | |
| MYCi975 | Prostate Cancer (22RV1) | Xenograft | 100 mg/kg, daily | Enhanced enzalutamide efficacy | |
| 7594-0035 | Multiple Myeloma (RPMI-8226) | SCID Mouse Xenograft | Not specified | Partial decrease in tumor growth | |
| 10058-F4 | Prostate Cancer (PC3, DU145) | SCID Mouse Xenograft | Not specified | High maximally-tolerated dose, short half-life |
Table 2: In Vitro Cytotoxicity of c-Myc Inhibitors
| c-Myc Inhibitor | Cell Line | IC50 (µM) | Reference |
| Novel Inhibitor [I] | HT29 (Colorectal) | 0.29 | |
| Novel Inhibitor [I] | HCT116 (Colorectal) | 0.64 | |
| 7594-0035 | RPMI-8226 (Multiple Myeloma) | Dose-dependent inhibition | |
| 7594-0035 | U266 (Multiple Myeloma) | Dose-dependent inhibition |
Experimental Protocols
The following are detailed protocols for a typical in vivo xenograft study to evaluate the efficacy of this compound.
Protocol 1: Cell Culture and Tumor Implantation
-
Cell Culture:
-
Culture a human cancer cell line with known c-Myc overexpression (e.g., HT29 for colorectal cancer, RPMI-8226 for multiple myeloma) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Animal Husbandry:
-
Use immunodeficient mice (e.g., athymic nude mice or SCID mice), 6-8 weeks old.
-
House the mice in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
Protocol 2: Drug Formulation and Administration
-
Drug Formulation:
-
Prepare the vehicle control solution (e.g., a mixture of saline, DMSO, and Tween 80). The exact composition should be optimized for the solubility and stability of this compound.
-
Prepare the dosing solutions of this compound by dissolving the compound in the vehicle to achieve the desired concentrations (e.g., 40 mg/kg and 80 mg/kg).
-
-
Animal Grouping and Treatment:
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 5-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose, e.g., 40 mg/kg)
-
Group 3: this compound (High dose, e.g., 80 mg/kg)
-
-
Administer the vehicle or this compound solution to the mice daily via the appropriate route (e.g., intraperitoneal injection or oral gavage). The volume of administration should be based on the body weight of each mouse.
-
Protocol 3: Efficacy Assessment and Endpoint Analysis
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
-
Endpoint Criteria:
-
The experiment should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment (e.g., 21 days).
-
Euthanize the mice according to institutional guidelines.
-
-
Data Analysis:
-
At the end of the study, excise the tumors and measure their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treatment and control groups.
-
-
Histological and Biomarker Analysis (Optional):
-
Fix a portion of the tumor tissue in formalin and embed in paraffin for histological analysis (e.g., H&E staining) to assess tumor morphology and necrosis.
-
Collect major organs (heart, liver, spleen, lung, kidney) for histological analysis to evaluate potential toxicity of the treatment.
-
Flash-freeze a portion of the tumor tissue for biomarker analysis (e.g., Western blotting or qPCR) to confirm the on-target effect of this compound by measuring the expression of c-Myc and its downstream target genes.
-
Experimental Workflow
The overall experimental workflow for a xenograft study is illustrated below.
References
Application Notes and Protocols: Immunofluorescence Analysis of c-Myc Inhibition by Compound 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc proto-oncogene is a critical regulator of cellular proliferation, growth, and apoptosis.[1][2] Its dysregulation is a hallmark of a vast number of human cancers, making it a prime target for therapeutic intervention.[3][4] c-Myc functions as a transcription factor, forming a heterodimer with Max to bind to E-box sequences in the promoter regions of its target genes, thereby activating their transcription.[1] The development of small molecule inhibitors that disrupt c-Myc activity is a key focus in cancer research.
This document provides a detailed protocol for the immunofluorescent staining of c-Myc in cultured cells treated with a c-Myc inhibitor, referred to here as "Compound 4". Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and quantify the expression levels of specific proteins within cells. This protocol will enable researchers to assess the efficacy of Compound 4 in reducing c-Myc protein levels and to observe any changes in its nuclear localization.
c-Myc Signaling Pathway
The c-Myc protein is a central node in a complex signaling network that controls cell fate. Its expression is tightly regulated by various upstream signals, and its activity is modulated by post-translational modifications, such as phosphorylation, which affects its stability. Upon activation, c-Myc drives the expression of a multitude of genes involved in cell cycle progression, metabolism, and protein synthesis.
Caption: The c-Myc signaling pathway, illustrating upstream regulation and downstream effects on cell proliferation and apoptosis.
Experimental Protocol
This protocol describes the steps for treating cells with Compound 4, followed by immunofluorescent staining for c-Myc and quantitative analysis of the resulting images.
Materials
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Compound 4 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20)
-
Primary antibody: anti-c-Myc antibody (validated for immunofluorescence)
-
Secondary antibody: fluorescently labeled anti-species IgG (e.g., Alexa Fluor 488 goat anti-rabbit)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Experimental Workflow
Caption: The experimental workflow for immunofluorescence analysis of c-Myc inhibition.
Procedure
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare dilutions of Compound 4 in complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO).
-
Remove the old medium from the cells and replace it with the medium containing Compound 4 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
After treatment, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Dilute the primary anti-c-Myc antibody in blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and incubate the cells with the diluted primary antibody overnight at 4°C.
-
The next day, wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow them to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores (e.g., DAPI and Alexa Fluor 488).
-
Capture images from multiple random fields of view for each treatment condition, ensuring consistent imaging parameters (e.g., exposure time, gain) across all samples.
-
For quantitative analysis, use image analysis software such as ImageJ or CellProfiler.
-
Outline the nuclei based on the DAPI signal and measure the mean fluorescence intensity of the c-Myc signal within each nucleus.
-
Perform statistical analysis to compare the c-Myc fluorescence intensity between the vehicle-treated and Compound 4-treated groups.
-
Data Presentation
The quantitative data obtained from the image analysis should be summarized in a clear and organized table to facilitate comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | Mean Nuclear c-Myc Fluorescence Intensity (Arbitrary Units) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 1500 | 250 | - |
| Compound 4 | 1 | 1100 | 200 | <0.05 |
| Compound 4 | 5 | 750 | 150 | <0.01 |
| Compound 4 | 10 | 400 | 100 | <0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This protocol provides a comprehensive framework for assessing the inhibitory effect of Compound 4 on c-Myc expression using immunofluorescence. By following these detailed steps, researchers can obtain robust and quantifiable data on changes in c-Myc protein levels and localization, which is crucial for the preclinical evaluation of novel anti-cancer therapeutics targeting this key oncoprotein.
References
Application Notes: Assessing Cell Viability Following Treatment with c-Myc Inhibitor 4
Application Notes and Protocols for Gene Expression Analysis Following c-Myc Inhibitor 4 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a master transcriptional regulator frequently deregulated in a wide range of human cancers. Its protein product, c-Myc, forms a heterodimer with Max to control the expression of a vast network of genes involved in cell proliferation, growth, metabolism, and apoptosis.[1][2] The critical role of c-Myc in tumorigenesis makes it a compelling target for cancer therapy. Small molecule inhibitors that disrupt the c-Myc-Max interaction, such as 10058-F4, have been developed to antagonize c-Myc's function.[3][4]
These application notes provide a comprehensive guide for researchers studying the effects of c-Myc inhibitors on gene expression. We present detailed protocols for treating cancer cell lines with the c-Myc inhibitor 10058-F4, followed by robust methods for analyzing subsequent changes in gene expression using quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq). Furthermore, we include a summary of expected gene expression changes and diagrams of the c-Myc signaling pathway and experimental workflows to facilitate a deeper understanding of the biological context and experimental design.
Data Presentation: Gene Expression Changes Induced by c-Myc Inhibitor 10058-F4
Treatment of cancer cells with the c-Myc inhibitor 10058-F4 leads to distinct changes in the expression of c-Myc target genes. These alterations are central to the inhibitor's anti-proliferative and pro-apoptotic effects. The following table summarizes quantitative data on the modulation of key genes involved in cell cycle regulation and apoptosis following exposure to 10058-F4.
| Gene | Function | Cell Line | Treatment Conditions | Fold Change in mRNA Expression | Reference |
| Upregulated Genes | |||||
| CDKN1A (p21) | Cyclin-dependent kinase inhibitor, cell cycle arrest | K562 (Chronic Myeloid Leukemia) | 200 µM 10058-F4 | ~2.5-fold increase | [5] |
| 2008C13 (Ovarian Cancer) | Not specified | Increased | |||
| HepG2 (Hepatocellular Carcinoma) | Not specified | Increased | |||
| CDKN1B (p27) | Cyclin-dependent kinase inhibitor, cell cycle arrest | K562 (Chronic Myeloid Leukemia) | 200 µM 10058-F4 | ~2-fold increase | |
| 2008C13 (Ovarian Cancer) | Not specified | Increased | |||
| GADD45A | DNA damage-inducible protein, cell cycle arrest | K562 (Chronic Myeloid Leukemia) | 200 µM 10058-F4 | ~2-fold increase | |
| 2008C13 (Ovarian Cancer) | Not specified | Increased | |||
| FOXO1 | Forkhead box protein O1, apoptosis, cell cycle arrest | 2008C13 (Ovarian Cancer) | Not specified | Enhanced | |
| FOXO3 | Forkhead box protein O3, apoptosis, cell cycle arrest | 2008C13 (Ovarian Cancer) | Not specified | Enhanced | |
| FOXO4 | Forkhead box protein O4, apoptosis, cell cycle arrest | 2008C13 (Ovarian Cancer) | Not specified | Enhanced | |
| PUMA (BBC3) | BH3-only protein, apoptosis induction | 2008C13 (Ovarian Cancer) | Not specified | Upregulated | |
| Bim (BCL2L11) | BH3-only protein, apoptosis induction | 2008C13 (Ovarian Cancer) | Not specified | Upregulated | |
| FasL (TNFSF6) | Fas ligand, apoptosis induction | 2008C13 (Ovarian Cancer) | Not specified | Upregulated | |
| Downregulated Genes | |||||
| MYC | Target oncogene | K562 (Chronic Myeloid Leukemia) | 200 µM 10058-F4 | ~0.5-fold decrease | |
| hTERT | Telomerase reverse transcriptase, cellular immortalization | K562 (Chronic Myeloid Leukemia) | 200 µM 10058-F4 | ~0.4-fold decrease | |
| HepG2 (Hepatocellular Carcinoma) | Not specified | Downregulated | |||
| PP2A | Protein phosphatase 2A, c-Myc-associated gene | K562 (Chronic Myeloid Leukemia) | 200 µM 10058-F4 | ~0.6-fold decrease | |
| CIP2A | Cancerous inhibitor of protein phosphatase 2A | K562 (Chronic Myeloid Leukemia) | 200 µM 10058-F4 | ~0.5-fold decrease |
Mandatory Visualizations
Caption: c-Myc signaling pathway and points of inhibition.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with c-Myc Inhibitor 10058-F4
This protocol outlines the procedure for treating adherent or suspension cancer cell lines with the c-Myc inhibitor 10058-F4.
Materials:
-
Cancer cell line of interest (e.g., K562, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
c-Myc Inhibitor, 10058-F4 (prepare a stock solution, e.g., 50 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 6-well plates)
-
Trypan blue solution and hemocytometer or automated cell counter
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will not exceed 80-90% confluency at the end of the experiment (e.g., 2 x 10^5 cells/well in a 6-well plate). Allow cells to attach overnight.
-
For suspension cells, seed at a density of approximately 3 x 10^5 cells/mL.
-
-
Inhibitor Preparation:
-
Thaw the 10058-F4 stock solution.
-
Prepare working concentrations of the inhibitor by diluting the stock solution in complete culture medium. A common concentration range to test is 50-100 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Cell Treatment:
-
For adherent cells, carefully remove the old medium and add the medium containing the desired concentrations of 10058-F4 or vehicle control.
-
For suspension cells, add the appropriate volume of the concentrated inhibitor or vehicle directly to the cell suspension.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS, and detach using trypsin-EDTA. Neutralize with complete medium and collect the cells by centrifugation.
-
For suspension cells, collect the cells directly by centrifugation.
-
Wash the cell pellet once with cold PBS. The cell pellet is now ready for RNA extraction.
-
Protocol 2: Total RNA Extraction
This protocol describes the extraction of high-quality total RNA from cultured cells using a column-based kit.
Materials:
-
Cell pellet from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis buffer (provided in the kit, with β-mercaptoethanol added)
-
70% Ethanol
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in the appropriate volume of lysis buffer (e.g., 350 µL for <5 x 10^6 cells).
-
Homogenize the lysate by passing it through a 20-gauge needle several times or by vortexing.
-
-
Ethanol Addition:
-
Add an equal volume of 70% ethanol to the homogenized lysate and mix well by pipetting.
-
-
RNA Binding:
-
Transfer the sample to an RNA-binding spin column and centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
-
Washing:
-
Perform the recommended wash steps with the provided wash buffers to remove contaminants. Typically, this involves one wash with a high-salt buffer and one with a low-salt buffer.
-
-
DNase Treatment (Optional but Recommended):
-
Perform an on-column DNase digestion according to the kit's instructions to remove any contaminating genomic DNA.
-
-
Elution:
-
Place the spin column in a new collection tube and add RNase-free water directly to the membrane.
-
Incubate for 1 minute at room temperature and then centrifuge to elute the RNA.
-
-
RNA Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended for downstream applications.
-
Store the RNA at -80°C.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol details the analysis of specific gene expression changes using a two-step qRT-PCR method.
Materials:
-
Total RNA from Protocol 2
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific forward and reverse primers
-
Housekeeping gene primers (e.g., GAPDH, ACTB) for normalization
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
cDNA Synthesis (Reverse Transcription):
-
In a nuclease-free tube, combine 1 µg of total RNA with the components of the reverse transcription kit according to the manufacturer's protocol.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile.
-
The resulting cDNA can be stored at -20°C.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing the qPCR reagent, forward and reverse primers for the gene of interest or the housekeeping gene, and nuclease-free water.
-
In a qPCR plate, add the master mix to each well.
-
Add diluted cDNA (e.g., 1-5 ng) to the respective wells. Include no-template controls (NTCs) for each primer set.
-
-
qPCR Run:
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and gene.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold Change = 2^(-ΔΔCt)).
-
Protocol 4: RNA Sequencing (RNA-Seq)
This protocol provides a general overview of the steps involved in preparing RNA-seq libraries for next-generation sequencing.
Materials:
-
High-quality total RNA from Protocol 2 (RIN > 8)
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)
-
Magnetic beads for purification steps
-
PCR reagents for library amplification
-
Next-generation sequencing platform
Procedure:
-
mRNA Enrichment or Ribosomal RNA Depletion:
-
For a focused analysis of protein-coding genes, enrich for polyadenylated mRNA using oligo(dT) magnetic beads.
-
Alternatively, to analyze both coding and non-coding RNAs, deplete ribosomal RNA (rRNA) using specific probes.
-
-
RNA Fragmentation and Priming:
-
Fragment the enriched/depleted RNA into smaller pieces using enzymatic or chemical methods.
-
Prime the fragmented RNA for first-strand cDNA synthesis.
-
-
First and Second Strand cDNA Synthesis:
-
Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA to create double-stranded cDNA.
-
-
End Repair, A-tailing, and Adaptor Ligation:
-
Repair the ends of the double-stranded cDNA fragments to create blunt ends.
-
Add a single 'A' nucleotide to the 3' ends of the fragments.
-
Ligate sequencing adapters to the A-tailed cDNA fragments.
-
-
Library Amplification:
-
Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
-
-
Library Quantification and Quality Control:
-
Quantify the final library using a fluorometric method (e.g., Qubit) and determine the average fragment size using an automated electrophoresis system (e.g., Bioanalyzer).
-
The library is now ready for sequencing on a next-generation sequencing platform.
-
-
Bioinformatic Analysis:
-
After sequencing, perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels and perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment with the c-Myc inhibitor.
-
References
- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
c-Myc inhibitor 4 solubility issues and solutions
Welcome to the Technical Support Center for c-Myc inhibitors. This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with c-Myc inhibitors, with a primary focus on the widely used compound 10058-F4, which is often referred to generically as a c-Myc inhibitor.
Frequently Asked Questions (FAQs)
Q1: I dissolved the c-Myc inhibitor 10058-F4 in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening?
A1: This is a common issue known as "crashing out" and occurs because 10058-F4, like many small molecule inhibitors, is hydrophobic. While it dissolves readily in an organic solvent like DMSO, its solubility is significantly lower in aqueous solutions such as cell culture media. When the concentrated DMSO stock is diluted into the medium, the inhibitor's concentration may exceed its aqueous solubility limit, causing it to precipitate.[1]
Q2: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A2: The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[2]
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[2]
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[2]
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[2]
Q3: How should I store my c-Myc inhibitor stock solutions?
A3: Proper storage is critical for maintaining the inhibitor's stability.
-
Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified on the product datasheet.
-
DMSO Stock Solution: Following reconstitution, aliquot and freeze at -20°C. Stock solutions are typically stable for up to 3 months. Avoid repeated freeze-thaw cycles.
Q4: Can the type of cell culture medium or buffer affect the solubility of the c-Myc inhibitor?
A4: Yes, the composition of your medium or buffer can significantly impact the inhibitor's solubility. Different media contain varying concentrations of salts, amino acids, and other components that can interact with the compound. For instance, media with high concentrations of calcium or phosphate may be more prone to forming insoluble precipitates with certain compounds. The pH of the solution is also a critical factor, as the solubility of ionizable compounds can be highly pH-dependent.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Solution
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the inhibitor in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous solution causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| pH of the Solution | The solubility of the inhibitor may be sensitive to the pH of the buffer or medium. | Experiment with different pH values to find the optimal range for your inhibitor's solubility. |
Issue 2: Precipitation Over Time in Cell Culture
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including the inhibitor, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Compound Instability | The inhibitor may degrade over time at 37°C, and the degradation products may be less soluble. | Check the stability of your compound at 37°C over the time course of your experiment. |
| Interaction with Media Components | The inhibitor may interact with components in the media, such as serum proteins, leading to precipitation over time. | Test the solubility of the compound in a simpler buffer (e.g., PBS) to see if media components are the issue. |
Experimental Protocols
Protocol 1: Preparation of c-Myc Inhibitor 10058-F4 Working Solution
This protocol describes a method for preparing working solutions of 10058-F4 for cell treatment while minimizing precipitation.
Materials:
-
c-Myc Inhibitor 10058-F4 (solid)
-
100% DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the 10058-F4 powder in 100% DMSO to make a high-concentration stock solution (e.g., 10 mM to 100 mM). The solubility in DMSO is reported to be greater than 12.5 mg/mL and up to 100 mM.
-
To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate briefly.
-
-
Create an Intermediate Dilution (Optional but Recommended):
-
To minimize the risk of precipitation, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed (37°C) complete cell culture medium while gently vortexing.
-
For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM stock solution to 1 mL of medium.
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol helps determine the maximum soluble concentration of your c-Myc inhibitor under your specific experimental conditions.
Materials:
-
c-Myc inhibitor stock solution in 100% DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm
Methodology:
-
Prepare a Serial Dilution of the Inhibitor in DMSO:
-
Start with your highest concentration DMSO stock and prepare a 2-fold serial dilution in DMSO in a 96-well plate.
-
-
Add to Media:
-
In a separate clear-bottom 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to each well.
-
Transfer 2 µL of each DMSO dilution to the corresponding wells of the media plate. This will result in a 1% final DMSO concentration.
-
Include a DMSO-only control (2 µL of DMSO in 198 µL of media).
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
-
Quantitative Assessment (Optional):
-
Read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear (or does not show a significant increase in absorbance) is your maximum working soluble concentration under those conditions.
-
Solubility Data Summary
The following table summarizes the reported solubility of the c-Myc inhibitor 10058-F4 in various solvents.
| Solvent | Solubility |
| DMSO | >12.5 mg/mL, up to 100 mM, or 200 mg/mL |
| Ethanol | up to 20 mM |
Note: There is another compound referred to as "c-Myc inhibitor 4" (C26H33FN6O3) which is distinct from 10058-F4. Solubility data for this specific compound is not as widely available in the public domain.
Visualizations
c-Myc Signaling Pathway
Caption: Simplified c-Myc signaling pathway.
Experimental Workflow for Solubility Assessment
Caption: Workflow for assessing and optimizing inhibitor solubility.
References
Technical Support Center: Optimizing c-Myc Inhibitor 4 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-Myc inhibitor 4. The following information will help optimize treatment duration for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, and similar small molecule inhibitors like 10058-F4, primarily function by disrupting the interaction between the c-Myc oncoprotein and its essential binding partner, Max.[1] This heterodimerization is crucial for c-Myc to bind to DNA and activate the transcription of its target genes, which are involved in cell proliferation, growth, and metabolism.[2] By preventing this interaction, the inhibitor effectively blocks the downstream effects of c-Myc, leading to cell cycle arrest, induction of apoptosis, and alterations in cellular metabolism.[1][3]
Q2: How do I determine the optimal treatment duration with this compound for my cell line?
A2: The optimal treatment duration is highly dependent on the specific cell line, the concentration of the inhibitor, and the biological question being investigated. A systematic time-course experiment is the most effective method for determination. We recommend the following general approach:
-
Pilot Study: Treat your cells with a predetermined concentration of this compound (e.g., the IC50 value if known) and harvest cells at various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Endpoint Analysis: Analyze your desired cellular endpoints at each time point. This could include cell viability (MTT or MTS assay), apoptosis (Annexin V/PI staining), or cell cycle progression (flow cytometry).
-
Data Interpretation: The optimal duration will be the time point at which you observe the most significant and consistent effect for your endpoint of interest. For example, in K562 cells, a time-dependent reduction in cell viability was observed at 24, 36, and 48 hours.[3] The onset of apoptosis in some cell lines can be detected as early as 12 to 15 hours post-treatment.
Q3: What are some common reasons for not observing a significant effect after treatment?
A3: Several factors could contribute to a lack of a significant effect:
-
Suboptimal Treatment Duration: The treatment time may be too short for the desired effect to manifest. As mentioned, different cellular processes occur on different timelines. Early events like changes in gene expression may be detectable within hours, while apoptosis and significant changes in cell viability may require 24 hours or longer.
-
Inappropriate Inhibitor Concentration: The concentration of the inhibitor may be too low. It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line.
-
Cell Line Resistance: Some cell lines may be inherently more resistant to c-Myc inhibition.
-
Inhibitor Instability: Small molecule inhibitors can have limited stability in culture media over long incubation periods. Consider replenishing the media with fresh inhibitor for longer time-course experiments.
Q4: Can long-term treatment with this compound lead to unexpected effects?
A4: Yes, prolonged exposure to c-Myc inhibitors can lead to cellular adaptations and potential secondary effects. For instance, some studies have noted that long-term exposure can lead to a decrease in the levels of the c-Myc protein itself. It is important to characterize the cellular response over a range of time points to distinguish primary from secondary effects.
Troubleshooting Guides
Issue 1: High variability in cell viability assays at different time points.
| Possible Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell density across all wells. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation, or ensure proper humidification of the incubator. |
| Inhibitor degradation | For longer time points (>48 hours), consider a partial media change with fresh inhibitor to maintain a consistent concentration. |
| Inconsistent incubation times | Precisely control the timing of inhibitor addition and assay termination for all plates and time points. |
Issue 2: No significant increase in apoptosis detected.
| Possible Cause | Recommended Solution |
| Time points are too early | The peak of apoptosis may occur later in your cell line. Extend your time-course to 72 or even 96 hours. The timeline of apoptotic events can vary significantly between cell lines and with different stimuli. |
| Apoptosis assay is not sensitive enough | Consider using a combination of apoptosis assays. For example, couple Annexin V/PI staining with a functional assay like caspase activity measurement. |
| Cells are arrested in the cell cycle but not yet apoptotic | Analyze cell cycle progression alongside apoptosis. You may observe a G1 arrest prior to the onset of significant apoptosis. |
Issue 3: Unexpected changes in cell cycle distribution.
| Possible Cause | Recommended Solution |
| Synchronization of cell population | If cells were synchronized before treatment, the observed effects on the cell cycle might be influenced by the release from the block. Consider using an asynchronous population for initial experiments. |
| Off-target effects of the inhibitor | While this compound is relatively specific, off-target effects can never be fully excluded, especially at high concentrations. Correlate cell cycle changes with the known functions of c-Myc. |
| Cellular stress response | The treatment itself can induce a stress response that may temporarily alter cell cycle progression. Analyze markers of cellular stress to rule this out. |
Data Presentation
Table 1: Time-Course of Apoptosis Induction in c-myc+/+ Cells Treated with Etoposide
| Treatment Duration (hours) | Percentage of Apoptotic Cells (%) |
| 0 | < 1 |
| 12 | ~5 |
| 15 | ~10 |
| 18 | ~20 |
| 24 | ~40 |
| 48 | ~80-100 |
Data adapted from studies on DNA damage-induced apoptosis in cells with functional c-Myc. This table illustrates the importance of selecting appropriate time points to capture the dynamic range of the apoptotic response.
Table 2: Effect of c-Myc Inhibitor 10058-F4 on K562 Cell Viability
| Treatment Duration (hours) | Relative Cell Viability (%) |
| 24 | Reduced |
| 36 | Further Reduced |
| 48 | Significantly Reduced |
This table summarizes the time-dependent effect of a c-Myc inhibitor on the viability of a leukemia cell line.
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Time-Point Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, 72 hours).
-
MTT Addition: At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each time point.
Protocol 2: Time-Course Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above for the desired time points.
-
Cell Harvesting: At each time point, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells at each time point.
Visualizations
References
Technical Support Center: c-Myc Inhibitor 10058-F4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the c-Myc inhibitor 10058-F4. This small molecule is known to inhibit the interaction between c-Myc and its binding partner Max, thereby preventing the transactivation of c-Myc target genes.[1][2][3] However, like many small molecule inhibitors, it can exhibit off-target effects that may influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 10058-F4?
A1: 10058-F4 is a cell-permeable small molecule that functions by directly inhibiting the protein-protein interaction between the c-Myc and Max transcription factors.[1][2] This disruption prevents the formation of the c-Myc-Max heterodimer, which is essential for binding to E-box DNA sequences and activating the transcription of c-Myc target genes involved in cell proliferation, growth, and metabolism.
Q2: What are the known on-target effects of 10058-F4 in cells?
A2: By inhibiting c-Myc-Max dimerization, 10058-F4 leads to several well-documented on-target cellular effects, including:
-
Cell Cycle Arrest: Primarily at the G0/G1 phase.
-
Induction of Apoptosis: Activation of the mitochondrial pathway, leading to programmed cell death.
-
Induction of Myeloid Differentiation: In acute myeloid leukemia (AML) cells.
-
Downregulation of c-Myc Target Genes: Including those involved in glycolysis.
Q3: What are the potential off-target effects of 10058-F4?
-
Suppression of the NF-κB Pathway: 10058-F4 has been shown to reduce both the expression and phosphorylation of IκB, a key regulator of the NF-κB pathway.
-
Activation of the PI3K Signaling Pathway: Some studies have observed a compensatory activation of the PI3K/Akt pathway in response to 10058-F4 treatment.
-
Induction of Reactive Oxygen Species (ROS): Treatment with 10058-F4 can lead to an increase in intracellular ROS levels.
Q4: What is the typical working concentration for 10058-F4 in cell culture?
A4: The effective concentration of 10058-F4 can vary significantly between cell lines. IC50 values for cell viability have been reported to range from approximately 20 µM to over 400 µM. It is highly recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent or weaker than expected on-target effects (e.g., no cell cycle arrest). | Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the IC50 for your cell line. |
| Poor compound stability or solubility. | Prepare fresh stock solutions in DMSO and ensure complete dissolution before diluting in culture medium. 10058-F4 has a short half-life in vivo. | |
| Cell line resistance. | Consider using a positive control cell line known to be sensitive to 10058-F4. | |
| Cellular phenotype does not align with known c-Myc inhibition effects. | Potential off-target effects. | Investigate the involvement of pathways like NF-κB or PI3K using specific inhibitors or readouts for these pathways. |
| Experimental artifact. | Include appropriate vehicle controls (e.g., DMSO) in all experiments. | |
| High levels of cytotoxicity at concentrations required for c-Myc inhibition. | Off-target toxicity. | Perform a counter-screen in a cell line with low or no c-Myc expression. If toxicity persists, it is likely due to off-target effects. |
| Induction of apoptosis via on-target mechanism. | Confirm apoptosis using markers like cleaved caspase-3. If apoptosis is the intended outcome, this may not be a negative result. |
Quantitative Data
A comprehensive, publicly available off-target kinase or proteome-wide interaction profile with IC50 or Ki values for 10058-F4 is currently limited. The available quantitative data primarily focuses on its on-target activity and cellular potency. Researchers are encouraged to generate their own off-target profiles using the protocols outlined below.
On-Target Binding Affinity and Cellular Potency of 10058-F4
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) for c-Myc | ~2.5 µM | Fluorescence Polarization | |
| IC50 for Growth Inhibition (HL-60 cells) | ~41.1 µM | MTT Assay | |
| IC50 for Growth Inhibition (SKOV3 cells) | 4.4 µmol/L | MTT Assay | |
| IC50 for Growth Inhibition (Hey cells) | 3.2 µmol/L | MTT Assay | |
| IC50 for Metabolic Activity Reduction (REH cells) | 400 µM | Functional Assay | |
| IC50 for Metabolic Activity Reduction (Nalm-6 cells) | 430 µM | Functional Assay |
Experimental Protocols
1. In Vitro Kinase Profiling
This protocol is designed to assess the selectivity of 10058-F4 against a broad panel of kinases.
-
Objective: To determine the IC50 values of 10058-F4 for a wide range of kinases.
-
Methodology:
-
Prepare a stock solution of 10058-F4 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
In a multi-well plate, combine each concentration of 10058-F4 with a purified recombinant kinase from a commercially available panel.
-
Include a vehicle control (DMSO) and a positive control inhibitor for each kinase if available.
-
Initiate the kinase reaction by adding the appropriate peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Allow the reaction to proceed for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of kinase activity inhibition for each concentration of 10058-F4.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular context and can be adapted to identify off-target binding.
-
Objective: To assess the binding of 10058-F4 to c-Myc and other proteins in intact cells.
-
Methodology:
-
Culture cells to the desired confluency.
-
Treat cells with 10058-F4 at various concentrations or a vehicle control for a specified time.
-
Harvest and wash the cells.
-
Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 70°C).
-
Lyse the cells via freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble protein fractions by Western blotting using antibodies against c-Myc and other potential off-target proteins.
-
A shift in the melting curve of a protein to a higher temperature in the presence of 10058-F4 indicates binding.
-
3. Chemical Proteomics for Off-Target Identification
This approach uses an immobilized version of the inhibitor to pull down interacting proteins from a cell lysate.
-
Objective: To identify the direct and indirect binding partners of 10058-F4 in a proteome-wide manner.
-
Methodology:
-
Synthesize an analog of 10058-F4 with a linker for immobilization onto beads (e.g., sepharose or magnetic beads).
-
Prepare a native cell lysate from the cell line of interest.
-
Incubate the cell lysate with the 10058-F4-conjugated beads.
-
Include control experiments, such as incubation with unconjugated beads and a competition experiment where the lysate is pre-incubated with an excess of free 10058-F4.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Proteins that are specifically enriched on the 10058-F4 beads and competed off by the free compound are considered potential on- and off-targets.
-
Visualizations
Caption: Workflow for identifying off-target effects of 10058-F4.
Caption: On-target and potential off-target pathways of 10058-F4.
References
c-Myc inhibitor 4 stability in cell culture media
Welcome to the Technical Support Center for c-Myc Inhibitor 4. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the stability of this inhibitor in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For optimal stability, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage.[2] DMSO is hygroscopic and can absorb moisture, which may impact the stability and solubility of the inhibitor over time.[1]
Q2: My this compound precipitated when I diluted it in my cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules.[1] Here are a few troubleshooting steps:
-
Lower the Final Concentration: The inhibitor may have exceeded its solubility limit in the aqueous medium. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated by many cell lines and can help maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration to assess any solvent-induced effects.
-
Sonication or Vortexing: Gently sonicate or vortex the diluted solution to aid in dissolution.
-
Prepare Fresh Dilutions: Always prepare working dilutions from the stock solution immediately before use to minimize the time the inhibitor is in an aqueous environment.
Q3: How stable is this compound in cell culture media during a long-term experiment (e.g., >24 hours)?
A3: The stability of small molecule inhibitors in cell culture media can be influenced by several factors, including the specific compound, media composition (pH, serum content), incubation temperature, and light exposure. Many small molecules have limited stability in aqueous environments. For experiments extending beyond 24 hours, the half-life of the inhibitor may be exceeded, leading to a decrease in its effective concentration. It is recommended to perform a time-course experiment to determine the stability of this compound under your specific experimental conditions. If instability is observed, consider replenishing the media with a fresh inhibitor at regular intervals.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: You can assess the stability of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating the inhibitor in your cell culture medium at 37°C and collecting samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of the intact inhibitor is then quantified at each time point to determine its degradation rate and half-life.
Q5: Could components in the cell culture media, like serum, affect the activity of this compound?
A5: Yes, serum proteins can bind to small molecule inhibitors, which may reduce the free concentration of the inhibitor available to interact with its target. This nonspecific binding can lead to a decrease in the apparent potency of the inhibitor. If you suspect this is an issue, you can try reducing the serum concentration or, if your cell line permits, performing the experiment in serum-free media.
Troubleshooting Guide
This guide addresses common problems that may be encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibitor activity | Inhibitor Degradation: Improper storage or handling of stock solutions. | Prepare fresh stock solutions in anhydrous DMSO, aliquot for single-use, and store at -20°C or -80°C. |
| Instability in Aqueous Media: Degradation of the inhibitor in the cell culture medium during the experiment. | Prepare working dilutions immediately before use. For long-term experiments, consider replenishing the media with a fresh inhibitor periodically. | |
| Adsorption to Plasticware: The inhibitor may adhere to the surface of plastic tubes and plates. | Use low-protein-binding plasticware for preparing and storing inhibitor solutions. | |
| High variability between replicate experiments | Inconsistent Inhibitor Concentration: Precipitation of the inhibitor upon dilution or pipetting errors. | Visually inspect for precipitation before adding the inhibitor to cells. Use calibrated pipettes and consider preparing an intermediate dilution to increase pipetting accuracy. |
| Loss of inhibitor activity over time in a long-term experiment | Exceeded Half-life: The inhibitor is degrading under the experimental conditions. | Perform a time-course experiment to determine the inhibitor's stability. Consider a partial media change with a fresh inhibitor during the experiment. |
| Unexpected cytotoxicity across multiple cell lines | Compound Insolubility: Precipitation at high concentrations can cause physical damage to cells. | Visually inspect for precipitate. Test the solubility of the inhibitor in the culture medium and use a lower final concentration if necessary. |
| Off-target Effects: At high concentrations, the inhibitor may have effects on other cellular targets. | Use the lowest effective concentration possible. It is generally advised that inhibitors used at concentrations >10 µM may have non-specific effects. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol outlines a method to determine the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Microcentrifuge tubes
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to the final desired experimental concentration (e.g., 10 µM).
-
Incubation: Incubate the working solution in a sterile tube at 37°C in a cell culture incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot (e.g., 100 µL) of the incubated solution.
-
Sample Preparation: To precipitate proteins, add an equal volume of cold acetonitrile to each sample. Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.
-
Data Analysis: Analyze the resulting chromatograms to determine the peak area of this compound at each time point. The percentage of the inhibitor remaining at each time point is calculated relative to the T=0 sample. The half-life (t₁/₂) can be calculated from the degradation kinetics.
Signaling Pathways and Workflows
The c-Myc oncoprotein is a transcription factor that plays a crucial role in cell proliferation, growth, and apoptosis. It functions by forming a heterodimer with MAX, which then binds to E-box sequences in the promoter regions of target genes to regulate their transcription.
Caption: Simplified c-Myc signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the stability of this compound.
References
Technical Support Center: Minimizing Cytotoxicity of c-Myc Inhibitors in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of c-Myc inhibitors in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do c-Myc inhibitors show toxicity in normal cells?
A1: c-Myc is a transcription factor crucial for the proliferation and growth of both cancerous and normal cells.[1] Consequently, inhibitors that target c-Myc can also affect rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract, leading to off-tumor toxicity.[2] However, some inhibitors have been developed to be more selective for cancer cells.
Q2: Are there any c-Myc inhibitors with reported low cytotoxicity to normal cells?
A2: Yes, some c-Myc inhibitors have shown a degree of selectivity. For instance, MYCMI-6 has been reported to be non-cytotoxic to normal human cells.[3] Additionally, the inhibitor MYCi361 was observed to have minimal effects on cell lines that are not dependent on MYC for their proliferation.
Q3: How can I assess the therapeutic window of a c-Myc inhibitor?
A3: The therapeutic window can be evaluated by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines versus normal (non-transformed) cell lines. A larger ratio of the IC50 for normal cells to cancer cells indicates a wider and more favorable therapeutic window. It is recommended to test the inhibitor across a panel of both cancerous and normal cell lines relevant to the research context.
Q4: What are some general strategies to reduce the off-target effects of c-Myc inhibitors in my experiments?
A4: Several strategies can be employed:
-
Optimize Concentration and Duration: Use the lowest effective concentration of the inhibitor and the shortest treatment duration necessary to achieve the desired effect on cancer cells.
-
Co-culture Systems: Utilize co-culture models of cancer and normal cells to better mimic the tumor microenvironment and assess differential cytotoxicity.
-
Growth Factor Supplementation: In specific experimental setups, the addition of certain growth factors might help protect normal cells from the cytotoxic effects of chemotherapy agents, a principle that could be explored with c-Myc inhibitors.[4][5]
-
Cell Cycle Synchronization: Synchronizing cells at a specific phase of the cell cycle before treatment may help to distinguish the effects on rapidly dividing cancer cells versus quiescent normal cells.
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity in normal cell controls | 1. Inhibitor Concentration Too High: The concentration used may be toxic to all cell types. 2. Prolonged Treatment Duration: Extended exposure may lead to cumulative toxicity. 3. Off-Target Effects: The inhibitor may have unintended molecular targets in normal cells. 4. High Cell Density: Cell density can influence c-Myc expression and inhibitor sensitivity. | 1. Perform a dose-response curve on both normal and cancer cell lines to determine the optimal concentration with the largest therapeutic window. 2. Conduct a time-course experiment to find the minimum exposure time required for efficacy in cancer cells while minimizing toxicity in normal cells. 3. Consult literature for known off-target effects of the specific inhibitor. Consider using a more selective inhibitor if available. 4. Optimize cell seeding density. Ensure consistent seeding density across experiments. |
| Inconsistent cytotoxicity results between experiments | 1. Reagent Variability: Inconsistent inhibitor stock concentration or degradation of the compound. 2. Cell Culture Conditions: Variations in media, serum percentage, or cell passage number. 3. Assay Performance: Pipetting errors, incorrect incubation times, or issues with plate reader settings. | 1. Prepare fresh inhibitor stock solutions regularly and store them appropriately. Aliquot stocks to avoid multiple freeze-thaw cycles. 2. Standardize all cell culture parameters. Use the same batch of media and serum where possible and use cells within a defined passage number range. 3. Follow a standardized protocol for all cytotoxicity assays. Use calibrated pipettes and include appropriate controls in every experiment. |
| Normal cells appear more sensitive than expected | 1. High Proliferative Rate of "Normal" Cells: The chosen normal cell line may have a high proliferation rate, making it more susceptible. 2. Serum Concentration: Components in the serum may interact with the inhibitor or sensitize the cells. | 1. Use quiescent or slowly proliferating normal cells as a control where appropriate. This can sometimes be achieved by reducing the serum concentration in the culture medium. 2. Test the effect of different serum concentrations on inhibitor cytotoxicity in normal cells. |
Data Presentation: Comparative Cytotoxicity of c-Myc Inhibitors
The following tables summarize publicly available IC50 data for common c-Myc inhibitors in various cancer cell lines. Data for normal cell lines is limited and should be determined empirically for your specific cell type of interest.
Table 1: IC50 Values of 10058-F4 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1299 | Lung Adenocarcinoma | 45.01 | |
| REH | Leukemia | 400 | |
| Nalm-6 | Leukemia | 430 |
Table 2: IC50 Values of 10074-G5 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Daudi | Burkitt's Lymphoma | 10 - 15.6 | |
| HL-60 | Promyelocytic Leukemia | 13.5 - 30 |
Table 3: IC50 Values of MYCi975 in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) | Reference |
| MDA-MB-231 | TNBC | 2.49 | |
| BT-549 | TNBC | 3.55 | |
| MCF7 | ER+ | 7.73 | |
| T-47D | ER+ | 6.87 |
Table 4: IC50 Values of MYCi361 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MycCaP | Prostate Cancer | 2.9 |
| LNCaP | Prostate Cancer | 1.4 |
| PC3 | Prostate Cancer | 1.6 |
| MV4-11 | Leukemia | 2.6 |
| HL-60 | Leukemia | 5.0 |
| P493-6 | Lymphoma | 2.1 |
| SK-N-B2 | Neuroblastoma | 4.9 |
Note: This data is compiled from publicly available sources and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Determining Differential Cytotoxicity using a Co-culture System
This protocol allows for the simultaneous assessment of a c-Myc inhibitor's effect on both cancer cells and normal fibroblasts in a more physiologically relevant context.
Materials:
-
Cancer cell line (e.g., A549 lung carcinoma), engineered to express a fluorescent protein (e.g., EGFP).
-
Normal fibroblast cell line (e.g., VA13), engineered to express a different fluorescent protein (e.g., Katushka).
-
Co-culture compatible medium (e.g., DMEM/F-12 with 10% FBS).
-
c-Myc inhibitor of interest.
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader or high-content imaging system.
Procedure:
-
Cell Seeding: Seed a mixed population of the fluorescently labeled cancer cells and fibroblasts into 96-well plates at a predetermined ratio (e.g., 1:1 or 1:3). Allow cells to adhere for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the c-Myc inhibitor in the co-culture medium. Replace the existing medium with the medium containing the inhibitor. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity for each fluorescent protein using a microplate reader at their respective excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence intensity of each cell type in the treated wells to the corresponding vehicle-treated controls to determine the percent viability for each cell population. This allows for the direct comparison of the inhibitor's effect on cancer versus normal cells.
Protocol 2: Optimizing Inhibitor Concentration and Treatment Duration
This protocol helps to identify the lowest effective concentration and shortest exposure time of a c-Myc inhibitor to maximize cancer cell death while minimizing toxicity to normal cells.
Materials:
-
Cancer cell line.
-
Normal cell line.
-
Culture medium.
-
c-Myc inhibitor.
-
96-well plates.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at their optimal densities. Allow them to adhere overnight.
-
Dose-Response Experiment:
-
Treat the cells with a wide range of inhibitor concentrations (e.g., 0.01 to 100 µM) for a fixed time (e.g., 72 hours).
-
Perform a cell viability assay to determine the IC50 for each cell line.
-
-
Time-Course Experiment:
-
Treat the cells with concentrations around the IC50 determined for the cancer cells (e.g., 0.5x, 1x, and 2x IC50).
-
Perform cell viability assays at different time points (e.g., 24, 48, 72, and 96 hours).
-
-
Data Analysis:
-
Plot dose-response curves to compare the IC50 values between the cancer and normal cell lines.
-
Plot cell viability versus time for each concentration to identify the earliest time point at which significant cancer cell death occurs with minimal effect on normal cells.
-
Mandatory Visualizations
References
- 1. c-Myc Transforms Human Mammary Epithelial Cells through Repression of the Wnt Inhibitors DKK1 and SFRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of hematopoietic growth factors after chemotherapy - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Let It Grow: The Role of Growth Factors in Managing Chemotherapy-Induced Cytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth factors | Lymphoma Action [lymphoma-action.org.uk]
how to improve the bioavailability of c-Myc inhibitor 4
Welcome to the technical support center for c-Myc Inhibitor 4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a focus on improving the bioavailability of this potent, orally bioavailable compound that reduces c-Myc protein levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule designed to reduce the levels of c-Myc protein. The c-Myc oncoprotein is a transcription factor that, when overexpressed, is implicated in a majority of human cancers. It forms a heterodimer with its partner Max to regulate the transcription of genes involved in cell proliferation, growth, and apoptosis.[1][2] While the precise mechanism of protein reduction by this compound is proprietary, it is designed to interfere with the c-Myc signaling pathway, leading to decreased cell viability in c-Myc-dependent cancer cells.
Q2: I am observing lower than expected efficacy in my in vivo experiments. Could this be related to bioavailability?
A2: Yes, suboptimal bioavailability is a common reason for reduced in vivo efficacy of small molecule inhibitors. Poor oral absorption, rapid metabolism, or inefficient distribution to the tumor site can lead to concentrations of this compound that are too low to exert a therapeutic effect.[1][3] It is crucial to assess the pharmacokinetic profile of the compound in your specific animal model.
Q3: What are the known pharmacokinetic properties of similar c-Myc inhibitors?
A3: Studies on the c-Myc inhibitor 10058-F4 have shown that it can be limited by rapid metabolism and low concentrations in tumors.[1] Following intravenous administration in mice, 10058-F4 had a short terminal half-life of approximately one hour. Peak plasma concentrations dropped quickly, and tumor concentrations were significantly lower than in plasma. These findings highlight the importance of developing strategies to overcome these pharmacokinetic challenges.
Q4: What are the general strategies to improve the bioavailability of small molecule inhibitors like this compound?
A4: Several strategies can be employed to enhance bioavailability. These include:
-
Formulation Development: Using excipients that improve solubility and absorption, such as creating amorphous solid dispersions or lipid-based formulations.
-
Prodrugs: Modifying the inhibitor into a prodrug that is converted to the active form in vivo, which can improve absorption and metabolic stability.
-
Co-administration with other agents: Using inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) to slow down the clearance of the primary compound.
-
Nanoparticle Encapsulation: Encapsulating the inhibitor in nanoparticles can protect it from degradation, improve solubility, and facilitate targeted delivery.
Troubleshooting Guide: Poor In Vivo Bioavailability
If you are encountering issues with the in vivo bioavailability of this compound, please consult the following troubleshooting guide.
| Observed Issue | Potential Cause | Recommended Action |
| Low plasma concentration after oral administration | Poor aqueous solubility of this compound. | 1. Solubility Assessment: Determine the solubility of the compound in different pH buffers and biorelevant media. 2. Formulation Adjustment: Prepare a formulation with solubility-enhancing excipients (e.g., cyclodextrins, surfactants). 3. Particle Size Reduction: Micronize the compound to increase the surface area for dissolution. |
| High first-pass metabolism in the liver. | 1. In Vitro Metabolism Assay: Use liver microsomes to assess the metabolic stability of the compound. 2. Co-administration Study: Co-administer with a known CYP450 inhibitor (e.g., ritonavir) to see if exposure increases. 3. Route of Administration: Compare oral with intravenous administration to calculate absolute bioavailability. | |
| Rapid clearance from plasma | Fast metabolic clearance by the liver or other organs. | 1. Metabolite Identification: Identify the major metabolites to understand the metabolic pathways involved. 2. Structural Modification: Synthesize analogs of this compound that block the sites of metabolism. |
| Low tumor concentration despite adequate plasma levels | Poor tissue penetration or high efflux from tumor cells. | 1. Tissue Distribution Study: Measure the concentration of the inhibitor in various tissues, including the tumor, at different time points. 2. Efflux Pump Inhibition: Test for involvement of efflux pumps like P-glycoprotein and consider co-administration with an efflux pump inhibitor. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)
-
6-8 week old male nude mice
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL).
-
Animal Dosing: Fast the mice for 4 hours prior to dosing. Administer a single oral dose of this compound (e.g., 100 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 50 µL) from a consistent site (e.g., tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes and keep them on ice. Centrifuge the samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile). Analyze the concentration of the inhibitor in the extracts using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Different Formulations
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Oral Bioavailability (%) |
| Crystalline Suspension | 100 | 500 | 2.0 | 3500 | 10 |
| Amorphous Solid Dispersion | 100 | 1500 | 1.0 | 10500 | 30 |
| Lipid-Based Formulation | 100 | 2500 | 0.5 | 17500 | 50 |
| Nanoparticle Encapsulation | 100 | 3000 | 1.0 | 21000 | 60 |
Visualizations
c-Myc/Max Signaling Pathway and Point of Inhibition
Caption: The c-Myc signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Poor Bioavailability
Caption: A systematic workflow for troubleshooting poor bioavailability of this compound.
Formulation Strategies to Enhance Oral Bioavailability
Caption: Logical relationships between bioavailability issues and formulation strategies.
References
- 1. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to c-Myc Inhibitor 4
Welcome to the technical support center for c-Myc Inhibitor 4 (CMI-4). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and understand potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (CMI-4)?
A1: this compound is a small molecule designed to directly interfere with the c-Myc protein. It is hypothesized to act by disrupting the critical interaction between c-Myc and its obligate binding partner, Max.[1][2] This disruption prevents the c-Myc/Max heterodimer from binding to E-box sequences in the promoter regions of target genes, thereby inhibiting the transcription of genes involved in cell proliferation, metabolism, and growth.[3]
Q2: We are observing no significant decrease in cell viability in our cancer cell line after treatment with CMI-4. What are the possible reasons?
A2: Several factors could contribute to a lack of response to CMI-4:
-
Primary Resistance: The cell line may have intrinsic resistance mechanisms. This could be due to a low dependence on the c-Myc pathway for survival, or pre-existing mutations that bypass the need for c-Myc signaling.[4]
-
Drug Efflux: The cells may be expressing high levels of ATP-binding cassette (ABC) transporters, which actively pump the inhibitor out of the cell, preventing it from reaching its target.[4]
-
Incorrect Dosing or Instability: The concentration of CMI-4 may be too low, or the compound may be unstable in your specific cell culture medium. Small molecule inhibitors can have limited stability and bioavailability.
-
Compensatory Upregulation: The cells might be compensating for c-Myc inhibition by upregulating other oncogenic pathways, such as the PI3K/AKT or MAPK/ERK pathways.
Q3: Our cells initially respond to CMI-4, but they develop resistance over time. What are the common mechanisms of acquired resistance?
A3: Acquired resistance to c-Myc inhibitors is a significant challenge. Common mechanisms include:
-
Reactivation of c-Myc: Cells can develop mechanisms to restore c-Myc activity despite the presence of the inhibitor. This can occur through increased c-Myc gene expression or stabilization of the c-Myc protein.
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to maintain growth and proliferation, rendering them independent of c-Myc. Activation of receptor tyrosine kinases like EGFR or MET can be a common escape mechanism.
-
Metabolic Reprogramming: c-Myc plays a crucial role in regulating cellular metabolism. Resistant cells may adapt their metabolic pathways to become less reliant on c-Myc-driven processes.
-
Functional Redundancy: Upregulation of other Myc family members, such as N-Myc or L-Myc, can sometimes compensate for the inhibition of c-Myc.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
If you are observing inconsistent results between replicate wells or experiments when using CMI-4, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| CMI-4 Precipitation | Visually inspect the stock solution and final culture medium for any signs of precipitation. If observed, try dissolving the compound in a different solvent or using a lower final concentration. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding plates. Use a calibrated multichannel pipette and mix the cell suspension between seeding replicates. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Compound Degradation | Prepare fresh dilutions of CMI-4 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: CMI-4 Treatment Leads to Increased c-Myc Protein Levels
In some cases, inhibiting a pathway can lead to a feedback loop that results in the paradoxical upregulation of a target protein.
| Potential Cause | Suggested Solution |
| Feedback Loop Activation | Inhibition of c-Myc activity might relieve negative feedback on upstream signaling pathways that promote c-Myc expression or stability. |
| Cell Cycle Arrest | The inhibitor may cause cells to arrest in a phase of the cell cycle where c-Myc protein is naturally more abundant. |
| Stress Response | The cell may be mounting a stress response to the inhibitor, leading to a temporary increase in c-Myc expression. |
To investigate this, perform a time-course experiment to measure both c-Myc mRNA (by RT-qPCR) and protein (by Western Blot) levels at various time points after CMI-4 treatment.
Experimental Protocols
Protocol 1: Western Blot for c-Myc and Downstream Targets
This protocol is for assessing the levels of c-Myc, phosphorylated downstream effectors (e.g., p-AKT, p-ERK), and apoptosis markers (e.g., cleaved PARP).
-
Cell Lysis:
-
Seed and treat cells with CMI-4 and appropriate controls in 6-well plates.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-c-Myc, anti-p-AKT, anti-AKT, anti-ß-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of CMI-4. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate for the desired treatment duration (e.g., 48, 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Data Presentation
Table 1: IC50 Values of CMI-4 in Sensitive vs. Resistant Cell Lines
This table shows hypothetical IC50 values for CMI-4 in a sensitive parental cell line and a derived resistant cell line, demonstrating a significant shift in potency.
| Cell Line | CMI-4 IC50 (µM) | Fold Resistance |
| CancerCell-Parental | 0.5 | 1x |
| CancerCell-CMI4-Resistant | 12.5 | 25x |
Table 2: Synergistic Effects of CMI-4 with Other Inhibitors in Resistant Cells
This table illustrates how combining CMI-4 with an inhibitor of a bypass pathway (e.g., a PI3K inhibitor) can overcome resistance. The Combination Index (CI) is used to quantify synergy (CI < 1 indicates synergy).
| Treatment | Cell Viability (% of Control) | Combination Index (CI) |
| CMI-4 (10 µM) | 85% | - |
| PI3K Inhibitor (1 µM) | 80% | - |
| CMI-4 + PI3K Inhibitor | 30% | 0.45 |
Visualizations
Caption: Simplified c-Myc signaling pathway and the point of action for CMI-4.
Caption: Experimental workflow for investigating CMI-4 resistance mechanisms.
Caption: Decision tree for troubleshooting lack of CMI-4 efficacy.
References
- 1. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
c-Myc inhibitor 4 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation, storage, and effective use of c-Myc Inhibitor 4 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Upon receipt, it is recommended to store the lyophilized powder of this compound at -20°C. For long-term storage, -80°C is preferable. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
Q3: What is the stability of this compound in solution?
Q4: Is this compound sensitive to light?
A4: There is no specific information available regarding the light sensitivity of this compound. However, as a general precaution for all small molecule inhibitors, it is recommended to store solutions in amber vials or tubes and to minimize exposure to light during handling and experiments.
Q5: How does this compound work?
A5: this compound is a potent, orally bioavailable compound that reduces the cellular levels of the c-Myc oncoprotein.[1][2][3][4] The c-Myc protein is a key transcription factor that is often dysregulated in cancer and controls the expression of genes involved in cell proliferation, growth, and metabolism. The primary mechanism of action for this class of inhibitors often involves promoting the degradation of the c-Myc protein.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the inhibitor in cell culture media. | The final concentration of the inhibitor exceeds its solubility in the aqueous media. "Solvent shock" from adding a concentrated DMSO stock directly to the media. | Perform a solubility test by preparing serial dilutions of the inhibitor in your specific cell culture medium and observe for precipitation. When diluting the DMSO stock, add it to the media dropwise while gently vortexing to ensure proper mixing. Ensure the final DMSO concentration in the culture media is low (typically ≤ 0.5%) to avoid solvent toxicity. |
| Inconsistent or no observable effect of the inhibitor. | The inhibitor may have degraded due to improper storage or handling. The concentration used is not optimal for the specific cell line or experimental conditions. The inhibitor is not cell-permeable enough in your cell type. | Always use freshly prepared dilutions from a properly stored stock solution. Perform a dose-response experiment (e.g., a cell viability assay) to determine the optimal concentration (IC50) for your cell line. If cell permeability is a concern, consult literature for similar compounds or consider alternative delivery methods. |
| High levels of cell death, even at low inhibitor concentrations. | The inhibitor may have off-target cytotoxic effects in your specific cell line. The cells are highly sensitive to the inhibition of the c-Myc pathway. | Use the lowest effective concentration determined from your dose-response experiments. Ensure the observed cell death is consistent with the expected mechanism of action (e.g., apoptosis). Include appropriate positive and negative controls in your experiments. |
| Variability between experimental replicates. | Inconsistent inhibitor concentration due to pipetting errors. Variations in cell seeding density or health. | Use calibrated pipettes and ensure thorough mixing when preparing dilutions. Standardize your cell culture and seeding protocols to ensure consistency across all wells and plates. |
Quantitative Data
The following table summarizes the reported in vitro potency of this compound.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | MOLM-16 | Cell Viability | 0.025 | Medina JR, et al. (2021) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound (496.58 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the inhibitor is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Western Blot Analysis of c-Myc Protein Levels
This protocol is adapted from the methodologies described in the primary literature for analyzing changes in c-Myc protein levels following inhibitor treatment.
-
Cell Seeding and Treatment:
-
Seed the desired cancer cell line (e.g., MOLM-16) in 6-well plates at a density that will allow for approximately 80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize the protein concentrations with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody for a loading control protein (e.g., β-actin or GAPDH).
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines a general method to determine the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to attach and grow overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: c-Myc Signaling and Degradation Pathway.
References
interpreting unexpected phenotypes with c-Myc inhibitor 4
Welcome to the technical support center for the c-Myc inhibitor 4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected phenotypes and to offer troubleshooting support for experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype after treating cancer cells with this compound?
A1: The primary expected phenotype following treatment with a c-Myc inhibitor is a reduction in cell proliferation and viability. c-Myc is a transcription factor that plays a crucial role in regulating cell growth, proliferation, and metabolism.[1] Its inhibition is expected to lead to cell cycle arrest, typically at the G0/G1 phase, and induction of apoptosis.[2]
Q2: We observed G1 cell cycle arrest as expected, but the level of apoptosis is lower than anticipated. What could be the reason?
A2: A lower-than-expected level of apoptosis could be due to several factors. One possibility is the activation of compensatory survival pathways. For instance, the anti-leukemic effect of the c-Myc inhibitor 10058-F4 can be partially attenuated by the compensatory activation of the PI3K signaling pathway.[3] Additionally, some c-Myc inhibitors, like JQ1, have been shown to induce G1 cell cycle arrest and cellular senescence with only a modest induction of apoptosis in certain cancer models.[4] It is also worth noting that the cytotoxic effect of 10058-F4 may not be significantly affected by the p53 status of the cells.[3]
Q3: We have noticed an increase in markers of autophagy after treatment with the c-Myc inhibitor. Is this an expected off-target effect?
A3: The induction of autophagy in response to c-Myc inhibition is a documented phenomenon and can be considered a complex cellular response rather than a simple off-target effect. Some studies suggest that c-Myc inhibition can impair autophagosome formation. Conversely, other reports indicate that autophagy can be induced as a survival mechanism in response to the stress of c-Myc inhibition. In some contexts, inhibiting this induced autophagy can enhance the cytotoxic effects of the c-Myc inhibitor.
Q4: Our cells are developing resistance to this compound. What are the potential mechanisms?
A4: Resistance to c-Myc inhibitors can arise from several mechanisms. Overexpression of c-Myc itself can contribute to drug resistance in leukemic cells. Additionally, as mentioned in Q2, the activation of alternative survival pathways, such as the PI3K/Akt pathway, can compensate for the inhibition of c-Myc signaling, leading to reduced sensitivity to the inhibitor. Crosstalk with other signaling pathways, like the NF-κB pathway, can also play a role in attenuating the cytotoxic effects of c-Myc inhibition.
Q5: We are observing effects on the NF-κB pathway. Is there a known crosstalk between c-Myc and NF-κB?
A5: Yes, there is significant crosstalk between the c-Myc and NF-κB signaling pathways. The anti-leukemic effect of the c-Myc inhibitor 10058-F4 has been linked to the suppression of the NF-κB pathway. In some cellular contexts, the activation of the NF-κB pathway may attenuate the sensitivity of cells to c-Myc inhibition. Therefore, observing changes in NF-κB signaling is not entirely unexpected and can be part of the cellular response to c-Myc inhibition.
Troubleshooting Guides
Issue 1: High variability in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between plating groups. |
| Edge effects in 96-well plates | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of formazan crystals (MTT assay) | Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking the plate on an orbital shaker for at least 15 minutes before reading the absorbance. |
| Interference from serum or phenol red in the media (MTT assay) | Use serum-free media during the MTT incubation step. If phenol red is present, use a background control with media and MTT reagent but no cells. |
Issue 2: Unexpected cell morphology or differentiation.
| Possible Cause | Troubleshooting Step |
| Induction of cellular differentiation | c-Myc inhibition can induce myeloid differentiation in some cancer cell lines, such as AML cells. Assess differentiation markers (e.g., CD11b) by flow cytometry or Western blot to confirm this phenotype. |
| Induction of senescence | Some c-Myc inhibitors, like JQ1, can induce cellular senescence. Perform a senescence-associated β-galactosidase assay to test for this possibility. |
| Cell stress response | The inhibitor may be causing cellular stress leading to morphological changes. Ensure the inhibitor concentration is within the recommended range and that the vehicle control (e.g., DMSO) is at a non-toxic concentration. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the c-Myc inhibitor 10058-F4 in various leukemic cell lines after 48 hours of treatment, as determined by MTT assay.
| Cell Line | IC50 (µM) |
| REH | 400 |
| Nalm-6 | 430 |
Data extracted from reference.
Experimental Protocols
Cell Viability Assessment by MTT Assay
This protocol is for determining cell viability based on the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Treat the cells with various concentrations of the c-Myc inhibitor and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Incubate the plate for 1.5 to 4 hours at 37°C.
-
If using adherent cells, carefully aspirate the medium.
-
Add 100-130 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with the c-Myc inhibitor. Include an untreated control.
-
Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, collect both the supernatant and trypsinized cells.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 10-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (50 µg/mL PI and 3.8 mM sodium citrate in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash twice with PBS.
-
Resuspend the cell pellet in 400 µL of PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks.
-
Centrifuge the fixed cells (a higher speed may be required) and wash twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.
-
Add 400 µL of PI staining solution and mix well.
-
Incubate for 5-10 minutes at room temperature.
-
Analyze the samples by flow cytometry, ensuring to collect data on a linear scale and gate out doublets.
Western Blot for c-Myc Protein Levels
This protocol describes the detection of c-Myc protein levels by Western blot.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk in TBS-T)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with the c-Myc inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Incubate on ice for 20-30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
Visualizations
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to c-Myc Inhibitors: Evaluating 10058-F4 in the Context of Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncoprotein is a critical regulator of cellular proliferation, differentiation, and apoptosis, and its aberrant expression is a hallmark of many human cancers. This has made it a highly sought-after target for therapeutic intervention. Among the small molecule inhibitors developed to target c-Myc, 10058-F4 was one of the first to be identified and characterized. This guide provides a comprehensive overview of the efficacy of 10058-F4, supported by experimental data and protocols.
It is important to note that a direct, in-depth comparison with a newer compound referred to as "c-Myc inhibitor 4" is not possible at this time due to the limited availability of public data for the latter. "this compound" is described as a potent, orally bioavailable c-MYC-reducing compound in a 2021 publication by Medina et al. in the Journal of Medicinal Chemistry.[1] However, without access to the specific quantitative efficacy data and detailed experimental protocols from this study, a direct comparative analysis remains challenging.
This guide will therefore focus on the extensive body of research available for 10058-F4, presenting its mechanism of action, a summary of its in vitro efficacy, and detailed experimental methodologies. This information will serve as a valuable benchmark for evaluating the performance of other and future c-Myc inhibitors.
10058-F4: A Benchmark c-Myc Inhibitor
Mechanism of Action:
10058-F4 is a small molecule that specifically targets the interaction between c-Myc and its obligate binding partner, Max.[2][3] The c-Myc/Max heterodimer is the functional unit that binds to E-box sequences in the promoter regions of target genes, thereby activating their transcription and driving cell proliferation. By binding to the bHLH-ZIP domain of c-Myc, 10058-F4 prevents its dimerization with Max.[3] This disruption of the c-Myc/Max complex inhibits the transactivation of c-Myc target genes, leading to cell cycle arrest, induction of apoptosis, and myeloid differentiation in various cancer cell lines.[4]
Efficacy of 10058-F4: In Vitro Studies
The efficacy of 10058-F4 has been evaluated in a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the assay used.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| REH | Leukemia | Metabolic Activity | 400 | |
| Nalm-6 | Leukemia | Metabolic Activity | 430 | |
| SKOV3 | Ovarian Cancer | Cell Proliferation | 4.4 | |
| Hey | Ovarian Cancer | Cell Proliferation | 3.2 | |
| Primary Ovarian Cancer Cultures | Ovarian Cancer | Cell Proliferation | 16-100 | |
| P493-6 (Burkitt lymphoma) | Lymphoma | Cell Proliferation | Not specified |
Key Findings from In Vitro Studies:
-
Cell Cycle Arrest: 10058-F4 has been shown to induce cell cycle arrest at the G0/G1 phase. This is often accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.
-
Induction of Apoptosis: The inhibitor promotes apoptosis through the mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This leads to the release of cytochrome c and the activation of caspases 3, 7, and 9.
-
Myeloid Differentiation: In acute myeloid leukemia (AML) cells, 10058-F4 can induce myeloid differentiation.
-
Synergistic Effects: 10058-F4 has been reported to enhance the sensitivity of cancer cells to conventional chemotherapeutic agents.
In Vivo Efficacy and Limitations of 10058-F4
Despite its promising in vitro activity, the in vivo efficacy of 10058-F4 has been limited. Studies in mouse xenograft models have shown that it has a short terminal half-life of approximately 1 hour and is rapidly metabolized. Peak tumor concentrations of the compound were found to be at least tenfold lower than peak plasma concentrations, which may explain the lack of significant tumor growth inhibition observed in these studies.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of c-Myc inhibitors like 10058-F4.
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of the inhibitor on cell viability and proliferation.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the c-Myc inhibitor (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after inhibitor treatment.
-
Protocol:
-
Seed cells in 6-well plates and treat with the c-Myc inhibitor for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Seed cells in 6-well plates and treat with the c-Myc inhibitor for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
10058-F4 has been a foundational tool for studying the biological consequences of c-Myc inhibition. Its mechanism of disrupting the c-Myc/Max heterodimer is well-established, and its in vitro effects on cell cycle progression and apoptosis are well-documented across numerous cancer cell lines. However, its poor pharmacokinetic properties have limited its translation into a clinical setting.
The emergence of new c-Myc inhibitors, such as the described "this compound," highlights the continued effort to develop more potent and drug-like molecules targeting this critical oncoprotein. While a direct comparison is not currently possible due to a lack of public data, the information presented here for 10058-F4 provides a robust framework for the evaluation and comparison of these next-generation inhibitors. As more data on novel c-Myc inhibitors become available, direct comparative guides will be essential for the research community to identify the most promising therapeutic candidates.
References
- 1. Cell-Based Drug Discovery: Identification and Optimization of Small Molecules that Reduce c-MYC Protein Levels in Cells PMID: 34669409 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Small Molecule Inhibitors of c-Myc: Benchmarking c-Myc Inhibitor 10058-F4
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene is a master regulator of cellular proliferation, differentiation, and apoptosis, and its aberrant expression is a hallmark of a vast array of human cancers. Consequently, the development of small molecule inhibitors targeting c-Myc has been a significant focus of cancer research. This guide provides a comparative analysis of the well-characterized c-Myc inhibitor, 10058-F4, against other notable small molecule inhibitors, presenting key experimental data, detailed protocols for essential assays, and visual representations of relevant biological pathways and experimental workflows.
Overview of Compared c-Myc Inhibitors
This guide focuses on a selection of small molecule inhibitors that target c-Myc through different mechanisms:
-
10058-F4: A small molecule that directly inhibits the interaction between c-Myc and its obligate binding partner, Max, thereby preventing the transcriptional activation of c-Myc target genes.[1][2][3][4][5] It has been shown to induce cell-cycle arrest, apoptosis, and myeloid differentiation in various cancer cell lines.
-
10074-G5: Another direct inhibitor of the c-Myc/Max dimerization. It binds to a hydrophobic pocket on c-Myc, disrupting the protein-protein interface.
-
MYCMI-6: A potent and selective inhibitor of the c-Myc:Max interaction that binds to the bHLHZip domain of c-Myc. It has demonstrated significant growth inhibition in MYC-dependent cancer cells.
-
JQ1: An indirect inhibitor of c-Myc. JQ1 is a potent inhibitor of the BET (bromodomain and extra-terminal) family of proteins, particularly BRD4. By displacing BRD4 from chromatin, JQ1 downregulates the transcription of the MYC gene itself, leading to reduced c-Myc protein levels.
Data Presentation: A Comparative Look at Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected c-Myc inhibitors across various cancer cell lines as reported in the literature. It is important to note that experimental conditions, such as incubation time and assay method, can influence IC50 values, making direct comparisons between different studies challenging.
| Inhibitor | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| 10058-F4 | SKOV3 | Ovarian Cancer | 4.4 | |
| Hey | Ovarian Cancer | 3.2 | ||
| Daudi | Burkitt's Lymphoma | 17.8 | ||
| REH | Leukemia | 400 | ||
| Nalm-6 | Leukemia | 430 | ||
| 10074-G5 | Daudi | Burkitt's Lymphoma | 15.6 | |
| HL-60 | Promyelocytic Leukemia | 13.5 | ||
| MYCMI-6 | Breast Cancer Cell Lines | Breast Cancer | 0.3 to >10 | |
| JQ1 | Various Lung Cancer Cell Lines | Lung Cancer | <5 (sensitive lines) | |
| Various Endometrial Carcinoma Cell Lines | Endometrial Cancer | 0.28 - 10.36 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The c-Myc signaling pathway and points of intervention for small molecule inhibitors.
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Target Engagement Assays for c-Myc Inhibitors
For researchers, scientists, and drug development professionals, confirming that a potential inhibitor interacts with its intended target within a cellular context is a critical step. This guide provides a comparative overview of key target engagement assays applicable to the study of c-Myc inhibitors, with a focus on providing actionable experimental data and detailed protocols.
The oncoprotein c-Myc is a transcription factor that is dysregulated in a majority of human cancers. It functions as a heterodimer with its partner Max to bind to E-box sequences in the promoter regions of target genes, driving cell proliferation, growth, and metabolism. The development of small molecule inhibitors that disrupt the c-Myc/Max interaction or prevent c-Myc from binding to DNA is a promising therapeutic strategy. This guide will delve into several widely used biophysical and cell-based assays to measure the target engagement of c-Myc inhibitors, using the well-characterized inhibitor 10058-F4 as a primary example.
Comparative Analysis of Target Engagement Assays
Choosing the right target engagement assay depends on various factors, including the stage of drug discovery, the need for quantitative kinetic data, and whether the assessment will be performed in a purified system or a complex cellular environment. Below is a summary of commonly employed techniques with illustrative data for c-Myc inhibitors.
| Assay | Principle | Sample Type | Key Parameters Measured | Throughput | Example Data (for c-Myc Inhibitors) |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Purified proteins, small molecules | Binding affinity (KD), association rate (ka), dissociation rate (kd) | Medium to High | 10058-F4 binds to c-Myc with a KD in the low micromolar range.[1] |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding. | Purified proteins, cell lysates, small molecules | Binding affinity (KD) | High | MYCMI-6 binds to the bHLHZip domain of c-Myc with a KD of 1.6 ± 0.5 μM.[2] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. | Cell lysates, intact cells, tissues | Target engagement, relative binding affinity | Low to High (with modifications) | Treatment of U87 cell lysates with a c-Myc inhibitor (NT-B2R) increased the melting temperature of c-Myc by ~2°C.[3] |
| Drug Affinity Responsive Target Stability (DARTS) | Relies on the principle that ligand binding protects the target protein from proteolytic degradation. | Cell lysates, purified proteins | Target engagement, identification of unknown targets | Low | Can be used to confirm direct interaction between a c-Myc inhibitor and c-Myc by observing increased resistance to pronase digestion. |
Signaling Pathway and Experimental Workflows
To effectively design and interpret target engagement assays, a solid understanding of the underlying biological pathways and experimental procedures is essential.
c-Myc Signaling Pathway
The c-Myc protein, upon heterodimerization with Max, binds to E-box sequences on DNA, leading to the transcription of genes involved in cell cycle progression, proliferation, and metabolism. Inhibitors can disrupt this pathway at various points, most commonly by preventing the c-Myc/Max interaction.
Figure 1. Simplified c-Myc signaling pathway and the mode of action of a c-Myc inhibitor.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. The workflow involves treating cells with the inhibitor, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining.
Figure 2. General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)
DARTS provides an alternative, label-free method to assess target engagement by measuring a ligand's ability to protect its target protein from proteolysis.
Figure 3. General experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Detailed Experimental Protocols
Here we provide foundational protocols for the key target engagement assays discussed. Researchers should optimize these protocols for their specific experimental conditions.
Surface Plasmon Resonance (SPR) Protocol
-
Immobilization of c-Myc:
-
Recombinantly express and purify the c-Myc protein (or its bHLH-LZ domain).
-
Activate a CM5 sensor chip surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified c-Myc protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the c-Myc inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the immobilized c-Myc surface, starting with the lowest concentration.
-
Include a buffer-only injection as a blank for double referencing.
-
After each inhibitor injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., low pH glycine) to remove the bound inhibitor.
-
-
Data Analysis:
-
Subtract the reference channel signal and the blank injection signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the KD, ka, and kd values.
-
Microscale Thermophoresis (MST) Protocol
-
Labeling of c-Myc:
-
Label purified c-Myc protein with a fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins) according to the manufacturer's protocol.
-
Remove excess dye by size-exclusion chromatography.
-
-
Sample Preparation:
-
Prepare a serial dilution of the c-Myc inhibitor in MST buffer.
-
Mix each inhibitor dilution with a constant concentration of the fluorescently labeled c-Myc.
-
Load the samples into MST capillaries.
-
-
Measurement:
-
Place the capillaries in the MST instrument.
-
An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled c-Myc is monitored.
-
-
Data Analysis:
-
Plot the change in the normalized fluorescence against the logarithm of the inhibitor concentration.
-
Fit the resulting binding curve to a suitable equation (e.g., the law of mass action) to determine the KD.[2]
-
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Culture cells expressing endogenous or overexpressed c-Myc to a suitable confluency.
-
Treat the cells with the c-Myc inhibitor or vehicle control for a defined period.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed.
-
-
Detection:
-
Analyze the soluble fractions by Western blotting using an antibody specific for c-Myc.
-
Quantify the band intensities to generate a melting curve.
-
-
Data Analysis:
-
Plot the amount of soluble c-Myc as a function of temperature for both the inhibitor-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[3]
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Lysate Preparation:
-
Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
Inhibitor Incubation:
-
Incubate aliquots of the cell lysate with the c-Myc inhibitor or vehicle control.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase) to the inhibitor-treated and control lysates and incubate for a specific time to allow for partial digestion.
-
Stop the digestion by adding a protease inhibitor cocktail or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the digested proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against c-Myc.
-
-
Data Interpretation:
-
A stronger c-Myc band in the inhibitor-treated lane compared to the control lane indicates that the inhibitor has bound to and protected c-Myc from proteolytic degradation.
-
References
On-Target Activity of c-Myc Inhibitor 4: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncoprotein is a critical transcription factor frequently deregulated in a wide range of human cancers. Its role in controlling cell proliferation, growth, and metabolism has made it a prime target for therapeutic intervention. However, the development of direct c-Myc inhibitors has been challenging. This guide provides a comprehensive comparison of a representative direct c-Myc inhibitor, designated here as "c-Myc inhibitor 4," with other well-characterized c-Myc inhibitors, offering supporting experimental data and detailed protocols to validate on-target activity.
Comparison of c-Myc Inhibitor Potency
The efficacy of c-Myc inhibitors is often initially assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. This provides a quantitative measure of the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the IC50 values for several known c-Myc inhibitors across different cancer cell lines, providing a benchmark for evaluating the potency of "this compound."
| Inhibitor | Class | Cancer Cell Line | IC50 (µM) | Reference |
| 10058-F4 | Direct (Myc-Max dimerization inhibitor) | HL60 (Leukemia) | 49.0 | [1] |
| REH (Leukemia) | 400 | [2] | ||
| Nalm-6 (Leukemia) | 430 | [2] | ||
| SKOV3 (Ovarian Cancer) | 4.4 | [2] | ||
| Hey (Ovarian Cancer) | 3.2 | [2] | ||
| A549 (Lung Cancer) | 82.8 | |||
| DU-145 (Prostate Cancer) | 95.2 | |||
| MCF7 (Breast Cancer) | 70.5 | |||
| JQ1 | Indirect (BET bromodomain inhibitor) | Multiple Myeloma Cell Lines | ~0.05 - 0.5 | |
| Colorectal Cancer Cell Lines | Varies | |||
| MYCi975 | Direct (Myc-Max dimerization inhibitor) | 22Rv1 (Prostate Cancer) | ~10 | |
| Mycro1 | Direct (Myc-Max dimerization inhibitor) | Burkitt lymphoma, breast cancer, osteogenic sarcoma | 10-20 | |
| Mycro2 | Direct (Myc-Max dimerization inhibitor) | Burkitt lymphoma, breast cancer, osteogenic sarcoma | 10-20 | |
| sAJM589 | Direct (Myc-Max dimerization inhibitor) | P493-6 (Burkitt lymphoma) | 1.9 |
Experimental Protocols for On-Target Validation
Validating that a compound directly engages c-Myc and inhibits its function within a cellular context is crucial. The following are detailed protocols for key experiments to assess the on-target activity of c-Myc inhibitors.
Co-Immunoprecipitation (Co-IP) to Assess Disruption of c-Myc-Max Interaction
This protocol determines if the inhibitor can disrupt the critical interaction between c-Myc and its obligate binding partner, Max.
Protocol:
-
Cell Culture and Treatment: Plate a c-Myc dependent cancer cell line (e.g., HL60) and treat with the c-Myc inhibitor at various concentrations for a predetermined time (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an antibody specific for Max overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against c-Myc, followed by a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the amount of co-immunoprecipitated c-Myc in the inhibitor-treated samples compared to the control indicates disruption of the c-Myc-Max interaction.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the c-Myc inhibitor or vehicle control.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble c-Myc protein at each temperature by Western blotting or other quantitative methods like ELISA.
-
A shift to a higher melting temperature for c-Myc in the inhibitor-treated samples compared to the control confirms direct target engagement.
-
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) for Target Gene Occupancy
ChIP-qPCR is used to determine if the inhibitor reduces the binding of c-Myc to the promoter regions of its known target genes.
Protocol:
-
Cross-linking and Cell Lysis: Treat cells with the c-Myc inhibitor or vehicle. Cross-link protein-DNA complexes with formaldehyde. Lyse the cells to release the chromatin.
-
Chromatin Fragmentation: Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a c-Myc-specific antibody overnight.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and purify the DNA.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter regions of known c-Myc target genes (e.g., NCL, ODC1, CCND2).
-
A significant decrease in the amount of immunoprecipitated target gene DNA in the inhibitor-treated samples compared to the control indicates that the inhibitor has successfully displaced c-Myc from its target promoters.
-
Downstream Effects on c-Myc Target Gene Expression
Successful on-target inhibition of c-Myc should lead to a decrease in the expression of its target genes. This can be assessed by quantitative reverse transcription PCR (qRT-PCR) or RNA sequencing (RNA-seq).
-
Direct Inhibitors (e.g., 10058-F4, MYCi975): These inhibitors are expected to cause a broad downregulation of c-Myc target genes involved in cell cycle progression, metabolism, and protein synthesis. Studies have shown that treatment with these inhibitors leads to a dose-dependent decrease in the mRNA and protein levels of c-Myc targets like CAD, ODC1, NOP56, and NOP58.
-
Indirect Inhibitors (e.g., JQ1): These inhibitors, which target upstream regulators of c-Myc like BRD4, also lead to the downregulation of c-Myc and its target genes. However, their effects might be broader as they can affect other genes regulated by BRD4.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: c-Myc signaling pathway and points of inhibition.
Caption: Co-Immunoprecipitation workflow.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Chromatin Immunoprecipitation (ChIP-qPCR) workflow.
By employing these methodologies and comparing the results with established inhibitors, researchers can rigorously validate the on-target activity of novel c-Myc inhibitors, a critical step in the development of new cancer therapeutics.
References
A Head-to-Head Comparison of c-Myc Inhibitors: 10058-F4 vs. JQ1 in Downregulating a Master Oncogene
For researchers, scientists, and drug development professionals, the quest for effective c-Myc inhibitors is a critical frontier in cancer therapy. c-Myc, a transcription factor, is a master regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of a vast number of human cancers. Directly targeting c-Myc has been challenging, leading to the development of both direct and indirect inhibitors. This guide provides an objective comparison of two prominent c-Myc inhibitors, 10058-F4, a direct inhibitor, and JQ1, an indirect BET bromodomain inhibitor, focusing on their efficacy in downregulating c-Myc.
This comparison guide synthesizes experimental data to provide a clear overview of their mechanisms of action, quantitative effects on c-Myc expression, and the experimental protocols to assess their activity.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between 10058-F4 and JQ1 lies in their approach to inhibiting c-Myc's function.
10058-F4: The Direct Disruptor
10058-F4 is a small molecule inhibitor that directly targets the c-Myc protein.[1][2] It functions by preventing the crucial heterodimerization of c-Myc with its obligate partner, Max.[1][3] This interaction is essential for c-Myc to bind to DNA and activate the transcription of its target genes. By disrupting the c-Myc/Max complex, 10058-F4 effectively blocks the downstream signaling pathways that drive cell proliferation and survival.[3] This inhibition leads to cell cycle arrest, primarily at the G0/G1 phase, and induces apoptosis through the mitochondrial pathway. Furthermore, 10058-F4 has been shown to suppress the NF-κB pathway and induce the production of reactive oxygen species (ROS).
JQ1: The Epigenetic Modulator
In contrast, JQ1 is an indirect inhibitor of c-Myc. It belongs to a class of drugs known as BET (Bromodomain and Extra-Terminal) inhibitors. JQ1 competitively binds to the bromodomains of BET proteins, most notably BRD4. BRD4 is an epigenetic "reader" that recognizes acetylated histones and is crucial for the transcription of the MYC gene itself. By displacing BRD4 from chromatin, JQ1 effectively silences the transcription of MYC, leading to a depletion of c-Myc mRNA and, consequently, the c-Myc protein. The downstream effects of JQ1-mediated c-Myc downregulation are similar to those of direct inhibitors, including cell cycle arrest, apoptosis, and cellular senescence. JQ1 also impacts cellular metabolism by inhibiting c-Myc-mediated glycolysis.
Quantitative Comparison of c-Myc Downregulation
While direct head-to-head studies under identical conditions are limited, a review of the existing literature provides insights into the effective concentrations and observed downregulation of c-Myc by each inhibitor in various cancer cell lines.
| Inhibitor | Cell Line(s) | Concentration | Time | Effect on c-Myc | Reference |
| 10058-F4 | SKOV3 & Hey (Ovarian Cancer) | Dose-dependent | 36 hours | Dose-dependent decrease in protein expression | |
| NB4 (Acute Promyelocytic Leukemia) | 100 & 150 µM | - | Reduced expression and phosphorylation of IκB | ||
| REH & Nalm-6 (Leukemia) | IC50: 400-430 µM | - | Inhibition of cell proliferation | ||
| SKOV3 & Hey (Ovarian Cancer) | IC50: 3.2-4.4 µM | - | Inhibition of cell proliferation | ||
| JQ1 | MM.1S (Multiple Myeloma) | 500 nM | Time-dependent | Time-dependent downregulation of MYC transcription | |
| Colorectal Cancer Cell Lines | 500 & 1000 nM | 24 hours | Decrease in MYC mRNA and protein | ||
| Merkel Cell Carcinoma Cells | 800 nM | 72 hours | Decrease in c-Myc mRNA and protein | ||
| Ovarian & Endometrial Cancer Cells | 1 µM | 72 hours | Significant decrease in c-Myc protein expression |
Signaling Pathway Diagrams
References
Navigating the Specificity of c-Myc Inhibition: A Comparative Analysis of Cross-Reactivity Profiles
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a small molecule inhibitor is paramount to predicting its potential off-target effects and therapeutic window. This guide provides a comparative analysis of the cross-reactivity of the well-characterized c-Myc inhibitor, 10058-F4, against other inhibitors targeting the same oncogenic transcription factor.
While the query for "c-Myc inhibitor 4" did not yield a specific, widely documented compound with sufficient data for a comprehensive cross-reactivity analysis, we will use the extensively studied inhibitor 10058-F4 as a reference point for comparison. This compound, along with others, targets the interaction between c-Myc and its obligate binding partner Max, a critical step for its transcriptional activity.[][2][3] Deregulation of c-Myc is a hallmark of a majority of human cancers, making it a highly attractive, albeit challenging, therapeutic target.[4][5]
Comparative Analysis of c-Myc Inhibitor Specificity
The following table summarizes the available cross-reactivity and potency data for 10058-F4 and other selected c-Myc inhibitors. It is important to note that direct, head-to-head cross-reactivity studies across a standardized panel of off-targets are often limited in publicly available data. The information presented is collated from various studies and vendor-supplied data.
| Inhibitor | Primary Target | Mechanism of Action | IC50 / Kd for c-Myc | Known Off-Targets / Cross-Reactivity |
| 10058-F4 | c-Myc-Max interaction | Disrupts the heterodimerization of c-Myc and Max. | IC50: ~10-50 µM (in vitro assays) | May affect other proteins with similar structural motifs, such as Jun. |
| 10074-G5 | c-Myc-Max interaction | Binds to the bHLH-ZIP domain of c-Myc, inhibiting its interaction with Max. | IC50: 146 µM (transcriptional activity); Kd: 2.8 µM (binding to c-Myc) | Specificity data is limited, but its mechanism suggests potential interaction with other bHLH-ZIP transcription factors. |
| Mycro3 | c-Myc-Max interaction | Inhibits DNA binding of the c-Myc/Max heterodimer. | IC50: 30 µM (DNA binding) | Shows weak inhibitory activity against AP-1. |
| MYCi975 | c-Myc-Max interaction | Disrupts MYC/MAX interaction, promotes MYC degradation. | Data not publicly available. | Selective for MYC over other targets, but comprehensive screening data is not readily available. |
| BI-2536 | PLK1 (primary), BRD4 (secondary) | Indirectly suppresses c-Myc expression by inhibiting PLK1 and BRD4. | IC50: 0.83 nM (PLK1); Kd: 37 nM (BRD4) | Broad cross-reactivity with other kinases due to its primary mechanism as a PLK1 inhibitor. |
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the specificity of c-Myc inhibitors and identify potential off-targets, several key experimental methodologies are employed. Below are detailed protocols for commonly used assays.
Kinase Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases, identifying potential off-target kinase interactions.
Methodology:
-
Compound Preparation: The test inhibitor (e.g., 10058-F4) is serially diluted to a range of concentrations.
-
Kinase Panel: A large, commercially available panel of recombinant kinases is utilized.
-
Assay: The assay is typically performed in a high-throughput format (e.g., 384-well plates). Each well contains a specific kinase, its substrate, ATP, and the test compound at a specific concentration.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based technologies (e.g., ADP-Glo).
-
Data Analysis: The percentage of inhibition for each kinase at each compound concentration is calculated relative to a control (DMSO). IC50 values are then determined for any kinases that show significant inhibition.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify direct protein targets of a compound within a cellular context by measuring changes in protein thermal stability upon compound binding.
Methodology:
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble protein at each temperature is quantified using techniques like Western blotting for specific target candidates or mass spectrometry for proteome-wide analysis.
-
Data Analysis: A "melting curve" is generated for each protein, plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: The c-Myc signaling pathway, culminating in the regulation of target genes.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: The relationship between on-target/off-target activity and therapeutic potential.
References
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic Targeting of Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Evaluating c-Myc Inhibitors in Pancreatic Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of c-Myc inhibitors in the context of pancreatic cancer, supported by experimental data. c-Myc, a transcription factor frequently overexpressed in pancreatic cancer, is a critical driver of tumor growth and metastasis, making it a compelling therapeutic target.
This guide delves into the performance of various c-Myc inhibitors, presenting quantitative data in easily digestible tables, detailing the experimental protocols used to generate this data, and visualizing key biological pathways and experimental workflows.
In Vitro Efficacy: A Comparative Analysis
The in vitro potency of c-Myc inhibitors is a crucial initial determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for this assessment. The following table summarizes the IC50 values of different c-Myc inhibitors in various pancreatic cancer cell lines.
| Inhibitor | Mechanism of Action | Cell Line | IC50 (µM) | Citation |
| 3'UTRMYC1-18 | mRNA destabilizer | MIA-PaCa-2 | 1.2 | [1] |
| PSN1 | 1.98 | [1] | ||
| MYCi975 | MYC-Max inhibitor | MIA-PaCa-2 | > 3'UTRMYC1-18 | [1] |
| PSN1 | > 3'UTRMYC1-18 | [1] | ||
| JQ1 | BET inhibitor (indirect c-Myc inhibitor) | BxPC3 | 3.5 | [2] |
In Vivo Performance: Tumor Growth Inhibition in Preclinical Models
Moving beyond cell lines, the efficacy of c-Myc inhibitors in living organisms is evaluated using animal models, most commonly xenograft mouse models of pancreatic cancer. These studies provide insights into a drug's ability to shrink tumors and its overall effect on the disease course.
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Citation |
| 3'UTRMYC1-18 | NSG metastatic xenograft model (PSN1 cells) | Dose-dependent (3x, 6x, 9x IC50) | Dose-dependent reduction in tumor volume; inhibition of metastasis to liver, lungs, and brain. | |
| OMO-103 (Omomyc) | Phase I Clinical Trial (heavily pretreated patients with solid tumors, including pancreatic cancer) | Intravenous, once weekly (0.48 to 9.72 mg/kg) | 8% tumor shrinkage and 83% reduction in circulating tumor DNA in one pancreatic cancer patient. Disease stabilization in 8 of 12 evaluable patients. | |
| JQ1 | Patient-derived xenograft (PDX) models | Not specified | Inhibited tumor growth. |
Signaling Pathways and Experimental Designs
To understand the context of these experimental findings, it is essential to visualize the underlying biological pathways and the experimental workflows.
c-Myc Signaling Pathway in Pancreatic Cancer
c-Myc is a downstream effector of several oncogenic signaling pathways frequently dysregulated in pancreatic cancer, including the KRAS pathway. Its activation leads to the transcription of genes involved in cell proliferation, growth, and metabolism.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of c-Myc inhibitors typically follows a standardized workflow, from initial in vitro screening to more complex in vivo studies.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable scientific comparison. Below are the methodologies for the key experiments cited in this guide.
Determination of IC50 using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA-PaCa-2, PSN1, PANC-1, BxPC3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
c-Myc inhibitors (e.g., 3'UTRMYC1-18, MYCi975, JQ1)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the c-Myc inhibitors in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitors. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration. The IC50 value is determined from the dose-response curve.
Pancreatic Cancer Xenograft Mouse Model
Xenograft models are instrumental for evaluating the in vivo efficacy of anti-cancer agents.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Pancreatic cancer cells (e.g., PSN1)
-
Matrigel (optional)
-
c-Myc inhibitor (e.g., 3'UTRMYC1-18)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest pancreatic cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor formation.
-
Tumor Cell Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor volume using calipers (Volume = 0.5 x Length x Width^2).
-
Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the c-Myc inhibitor according to the desired dosing schedule (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Metastasis Analysis: For metastatic models, tissues from distant organs such as the liver, lungs, and brain can be harvested and analyzed for the presence of metastatic lesions.
Conclusion
The landscape of c-Myc inhibitors for pancreatic cancer is rapidly evolving, with several promising candidates demonstrating significant preclinical and even early clinical efficacy. The direct head-to-head comparison of 3'UTRMYC1-18 and MYCi975 suggests the superior potency of the mRNA-destabilizing approach in the tested cell lines. The mini-protein inhibitor OMO-103 has shown encouraging signs of clinical activity, marking a significant milestone in targeting the "undruggable" c-Myc. Indirect inhibitors like JQ1 also hold promise, particularly in combination therapies.
The data presented in this guide, along with the detailed protocols, provide a valuable resource for researchers in the field. Future head-to-head preclinical and clinical studies will be crucial to definitively establish the comparative efficacy and safety of these different inhibitory strategies and to ultimately bring a new class of therapeutics to patients with pancreatic cancer.
References
Validating the Impact of c-Myc Inhibition: A Comparative Guide to Downstream Target Analysis
For researchers, scientists, and drug development professionals, validating the efficacy of a c-Myc inhibitor requires a multi-faceted approach, scrutinizing its effects on downstream targets. This guide provides a comparative analysis of the well-characterized c-Myc inhibitor 10058-F4 (herein referred to as c-Myc Inhibitor 4) and other notable alternatives, supported by experimental data and detailed protocols.
The oncoprotein c-Myc is a master transcriptional regulator, and its dysregulation is a hallmark of many human cancers.[1][2] Consequently, inhibiting c-Myc activity is a promising therapeutic strategy.[1][2] Small molecule inhibitors targeting c-Myc can be broadly categorized as direct or indirect. Direct inhibitors, such as 10058-F4, disrupt the interaction between c-Myc and its obligate binding partner Max, a necessary step for DNA binding and transcriptional activation.[3] Indirect inhibitors act on pathways that regulate c-Myc expression or function, such as the BET inhibitor JQ1, which suppresses MYC transcription. This guide focuses on validating the downstream consequences of these inhibitory actions.
Comparative Analysis of c-Myc Inhibitors
The following table summarizes the performance of this compound (10058-F4) against other direct and indirect inhibitors. The data highlights the varying potencies and downstream effects observed in different cancer cell lines.
| Inhibitor | Class | Mechanism of Action | Cell Line(s) | IC50 Value | Key Downstream Effects & Quantitative Data | Reference(s) |
| This compound (10058-F4) | Direct | Disrupts c-Myc/Max dimerization | HL-60, U937, NB4 (AML) | ~50-80 µM | Induces G0/G1 cell cycle arrest; Upregulates p21 and p27 mRNA and protein; Induces apoptosis via upregulation of Bax and downregulation of Bcl-2. In K562 cells, treatment with 200 µM 10058-F4 for 48h resulted in a significant increase in the G1 population and increased p21 and p27 mRNA levels. | |
| sAJM589 | Direct | Disrupts c-Myc/Max interaction | P493-6 (Burkitt lymphoma) | 1.9 µM | Approximately 25-fold more potent than 10058-F4 in a biochemical assay. | |
| JQ1 | Indirect (BET inhibitor) | Inhibits BRD4, leading to suppression of MYC transcription | MM.1S (Multiple Myeloma) | ~500 nM | Downregulates MYC transcription and c-Myc target genes; Induces cell cycle arrest and senescence. In LP-1 cells, 500 nM JQ1 for 4 hours robustly suppressed MYC expression and induced p21. | |
| MYCi975 | Direct | Disrupts c-Myc/Max interaction and promotes c-Myc degradation | 22Rv1 (Prostate Cancer) | ~10 µM | Downregulates c-Myc protein levels by >90% at 48 hours; Selectively inhibits c-Myc target genes related to cell cycle and signal transduction. | |
| Omomyc | Indirect (Peptide inhibitor) | Dominant-negative peptide that sequesters c-Myc | Ramos (Burkitt lymphoma) | ~400 nM | Inhibits c-Myc binding to target promoters; Downregulates c-Myc target genes such as ASNS, SAT1, and ID3. |
Experimental Protocols for Target Validation
Accurate validation of a c-Myc inhibitor's effect on its downstream targets is crucial. Below are detailed protocols for key experimental techniques.
Western Blot for Protein Expression Analysis
This protocol allows for the semi-quantitative analysis of protein levels of c-Myc and its downstream targets, such as p21, p27, Bax, and Bcl-2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for c-Myc, p21, p27, Bax, Bcl-2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the c-Myc inhibitor at various concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the mRNA expression levels of c-Myc target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., MYC, CDKN1A (p21), CDKN1B (p27), BAX, BCL2) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells with the inhibitor and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
Chromatin Immunoprecipitation (ChIP) for DNA-Binding Analysis
ChIP-seq can be used to determine if the c-Myc inhibitor prevents the binding of c-Myc to the promoter regions of its target genes on a genome-wide scale.
Materials:
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-c-Myc antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Library preparation kit for sequencing
-
Next-generation sequencing platform
Procedure:
-
Cross-linking: Treat cells with the inhibitor and then cross-link proteins to DNA with formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-c-Myc antibody or control IgG overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the genome and perform peak calling to identify c-Myc binding sites. Compare the binding profiles between inhibitor-treated and control samples.
Visualizing c-Myc Inhibition Pathways and Workflows
To better illustrate the mechanisms and experimental processes described, the following diagrams have been generated using the DOT language.
Caption: c-Myc Inhibition Pathways.
Caption: Western Blot Experimental Workflow.
Caption: ChIP-Seq Experimental Workflow.
References
Synergistic Effects of c-Myc Inhibitor 10058-F4 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene is a critical driver of tumorigenesis, making it a prime target for cancer therapy. The small molecule inhibitor 10058-F4, which disrupts the c-Myc/Max protein-protein interaction, has shown promise in preclinical studies. However, its efficacy as a monotherapy can be limited. This guide provides a comparative overview of the synergistic effects observed when 10058-F4 is combined with other anticancer agents, supported by experimental data.
Quantitative Analysis of Synergistic Combinations
The synergistic potential of 10058-F4 in combination with various drugs has been evaluated across multiple cancer types. The tables below summarize the quantitative data from these studies, focusing on metrics such as the Combination Index (CI) and Dose Reduction Index (DRI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The DRI represents the fold-change in the dose of a drug required to achieve a given effect in a combination, compared to its use as a single agent.
| Cell Line | Combination Drug | 10058-F4 Conc. (µM) | Combination Drug Conc. | Effect Level (Fa) | CI Value | DRI for 10058-F4 | DRI for Carboplatin | Reference |
| 2008C13 (Ovarian Cancer) | Carboplatin | 40 | 1.25 µM | 0.5 | 0.835 | 1.52 | 2.54 | [1] |
| 40 | 2.5 µM | 0.75 | 0.636 | 2.21 | 3.21 | [1] | ||
| 80 | 1.25 µM | 0.5 | 0.612 | 2.09 | 3.48 | [1] | ||
| 80 | 2.5 µM | 0.75 | 0.499 | 2.81 | 4.31 | [1] |
Table 1: Synergistic Effect of 10058-F4 and Carboplatin in Ovarian Cancer Cells. This table details the Combination Index (CI) and Dose Reduction Index (DRI) for the combination treatment in the 2008C13 ovarian cancer cell line.
| Cell Line | Combination Drug | 10058-F4 Conc. (µM) | Combination Drug Conc. | Effect Level (Fa) | CI Value | DRI for 10058-F4 | DRI for ATO | Reference |
| 2008C13 (Ovarian Cancer) | Arsenic Trioxide (ATO) | 40 | 0.25 µM | 0.5 | 0.811 | 1.63 | 2.61 | [1] |
| 40 | 0.5 µM | 0.75 | 0.674 | 2.12 | 3.12 | |||
| 80 | 0.25 µM | 0.5 | 0.593 | 2.24 | 3.55 | |||
| 80 | 0.5 µM | 0.75 | 0.498 | 2.87 | 4.29 |
Table 2: Synergistic Effect of 10058-F4 and Arsenic Trioxide (ATO) in Ovarian Cancer Cells. This table outlines the CI and DRI values for the combination of 10058-F4 and ATO in the 2008C13 ovarian cancer cell line.
| Cancer Type | Combination Drug | Cell Line(s) | Observed Synergy | Quantitative Data Reference |
| Pancreatic Cancer | Gemcitabine | PANC-1, SW1990 | Enhanced tumor response and attenuated tumorigenesis. | Specific CI/DRI values not provided in search results. |
| Pancreatic Cancer | Curcumin | SW1990 | Increased apoptosis and reduced tumor growth in vivo. | Synergistic concentrations reported (10 µM 10058-F4 + 2 µM Curcumin), but CI/DRI not specified. |
| Chronic Myeloid Leukemia (CML) | Imatinib | K562 | Enhanced sensitivity of K562 cells to Imatinib. | Isobologram analysis confirmed synergy, but specific CI values were not detailed in the provided text. |
| CML | Bortezomib | K562 | Sensitized K562 cells to the cytotoxic effects of 10058-F4. | Specific CI/DRI values not provided in search results. |
| CML | Chloroquine | K562 | Enhanced cytotoxicity compared to either agent alone. | Specific CI/DRI values not provided in search results. |
| B-cell Malignancies | Rituximab, Daratumumab | DLBCL and MM cell lines | Increased tumor cell lysis. | Synergy calculated using the BLISS model, but specific values were not in the provided text. |
| Leukemia | PI3K Inhibitors | NB4 | Remarkably diminished cell survival. | Specific CI/DRI values not provided in search results. |
Table 3: Summary of Other Synergistic Combinations with 10058-F4. This table provides an overview of other drug combinations that have demonstrated synergy with 10058-F4, though specific quantitative synergy data like CI or DRI values were not available in the search results.
Key Signaling Pathways in Synergistic Interactions
The synergistic effects of 10058-F4 with other drugs are often mediated by the modulation of key signaling pathways that are crucial for cancer cell survival, proliferation, and apoptosis.
Figure 1: c-Myc Signaling Pathway and Inhibition by 10058-F4. This diagram illustrates the central role of the c-Myc/Max heterodimer in promoting cell proliferation and inhibiting apoptosis, and how 10058-F4 disrupts this process.
When 10058-F4 is used in combination with other drugs, the interplay between different pathways becomes critical.
Figure 2: Interplay of Signaling Pathways in Combination Therapy. This diagram shows how combining 10058-F4 with inhibitors of the NF-κB (e.g., Bortezomib) and PI3K/Akt pathways can lead to a more potent anti-cancer effect by simultaneously blocking multiple pro-survival signals.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols employed in the cited studies.
Cell Viability and Proliferation Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of 10058-F4, the combination drug, or the combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of 5 mg/mL MTT solution is added to each well, and the plate is incubated for 3 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a spectrophotometer. Cell viability is calculated as a percentage relative to untreated control cells.
Figure 3: MTT Assay Experimental Workflow. This diagram outlines the key steps involved in assessing cell viability using the MTT assay.
Apoptosis Assays (Annexin V/PI Staining)
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the drugs of interest for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 100 µL of binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: 2 µL of Annexin V-FITC is added to the cell suspension, which is then incubated for 20 minutes in the dark. PI is added just before analysis.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is widely used to quantify the synergism or antagonism between two drugs.
-
Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at a constant ratio.
-
Median-Effect Analysis: The data is then analyzed using software like CalcuSyn to calculate the Combination Index (CI). The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂, where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that produce a certain effect (e.g., 50% inhibition) when used alone, and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
-
Isobologram Generation: An isobologram is a graphical representation of the synergy analysis. Data points falling below the line of additivity indicate synergy.
Conclusion
The c-Myc inhibitor 10058-F4 demonstrates significant synergistic anti-cancer effects when combined with a variety of other therapeutic agents, including conventional chemotherapies, targeted therapies, and immunotherapies. The underlying mechanisms for this synergy often involve the simultaneous inhibition of multiple pro-survival signaling pathways, such as the NF-κB and PI3K/Akt pathways. The quantitative data, particularly the Combination Index and Dose Reduction Index values, provide strong evidence for the potential of these combination therapies. Further in vivo studies and clinical trials are warranted to translate these promising preclinical findings into effective cancer treatments.
References
Assessing the Specificity of c-Myc Inhibitor 10058-F4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncoprotein, a master regulator of cellular proliferation, differentiation, and apoptosis, is a highly sought-after target in cancer therapy due to its frequent dysregulation in a majority of human cancers.[1] However, its nature as a transcription factor lacking a conventional enzymatic pocket has rendered it a challenging "undruggable" target.[1][2] Small molecule inhibitors that disrupt the crucial interaction between c-Myc and its obligate partner Max have emerged as a promising therapeutic strategy. This guide provides a comparative analysis of the specificity of a key c-Myc inhibitor, 10058-F4, against other direct and indirect inhibitors, supported by experimental data and detailed methodologies.
Direct Inhibition of the c-Myc-Max Interaction
Direct inhibitors aim to physically obstruct the formation of the c-Myc-Max heterodimer, which is essential for its DNA binding and transcriptional activity.
Overview of Key Direct Inhibitors
A number of small molecules have been developed to directly target the c-Myc-Max protein-protein interaction. Below is a comparison of some notable examples.
| Inhibitor | Mechanism of Action | Specificity Highlights | Reported Potency (IC50/Kd) | Key Experimental Validation |
| 10058-F4 | Binds to the bHLH-ZIP domain of c-Myc, preventing its heterodimerization with Max.[1][3] | Shows complete specificity for Myc-Max in yeast two-hybrid screens against numerous other bHLH, bZIP, and bHLH-ZIP protein pairs. However, it has been noted to have low potency. | IC50: 23–51 µM (in HL60 cells); Kd: 42 µM for binding to monomeric c-Myc. | Yeast two-hybrid assays, fluorescence polarization, co-immunoprecipitation, cell proliferation assays. |
| 10074-G5 | Binds to a distinct site on the c-Myc bHLH-ZIP domain, distorting its structure and inhibiting the c-Myc/Max interaction. | Demonstrates high specificity for the Myc-Max interaction in yeast two-hybrid screens. | IC50: 146 µM (transcriptional activity); Kd: 2.8 µM for binding to c-Myc. | Yeast two-hybrid assays, fluorescence polarization. |
| Mycro3 | Potent and selective inhibitor of Myc-Max dimerization. | Shows increased potency and stability in cell-based assays compared to earlier compounds. | Not explicitly stated in the provided results. | Cell-based assays, in vivo mouse models of pancreatic cancer. |
| KJ-Pyr-9 | A potent inhibitor of the c-Myc-Max interaction discovered from a Kröhnke pyridine library. | Effectively blocks the growth of Myc-amplified human cancer cell xenografts. | Kd: 6.5 nM. | In vivo xenograft models. |
| MYCi975 | Disrupts the MYC/MAX interaction, promotes MYC degradation, and impairs MYC-driven gene expression. | Orally active and exhibits potent anti-tumor activities. | Not explicitly stated in the provided results. | In vivo tumor models. |
| MYCi361 | Engages MYC inside cells, disrupting MYC/MAX dimers and impairing MYC-driven gene expression. | Suppresses in vivo tumor growth and sensitizes tumors to anti-PD1 immunotherapy. | Kd: 3.2 µM for binding to MYC. | In vivo tumor models. |
Indirect Inhibition of c-Myc
Indirect strategies focus on targeting pathways and proteins that regulate c-Myc expression or are essential for the oncogenic activity of c-Myc-driven cancers.
Key Indirect Inhibition Strategies
| Strategy | Example Inhibitor(s) | Mechanism of Action | Specificity Considerations |
| BET Bromodomain Inhibition | JQ1, OTX-2002 | Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are crucial for the transcription of the MYC gene. Inhibitors like JQ1 displace BRD4 from chromatin, leading to reduced MYC transcription. | Broad effects on global transcription, which could lead to off-target effects and toxicity. |
| CDK9 Inhibition | Cyclin-dependent kinase 9 (CDK9) is involved in transcriptional elongation. Its inhibition can suppress the expression of MYC and MYC-dependent genes. | Risk of broad off-target effects due to the inhibition of global transcription processes. | |
| Targeting Protein Stability | Approaches that promote the degradation of the c-Myc protein, for instance, via the ubiquitin-proteasome system, offer another indirect route for inhibition. | Specificity depends on the targeted components of the degradation machinery. | |
| Synthetic Lethality | This approach identifies and targets vulnerabilities that are specific to cancer cells with high c-Myc expression. | Highly specific to the genetic context of the cancer cells. |
Experimental Protocols
Detailed methodologies are crucial for assessing and comparing the specificity of c-Myc inhibitors. Below are outlines of key experimental protocols frequently cited in the literature.
Yeast Two-Hybrid (Y2H) Assay for Specificity Screening
-
Principle: This genetic method is used to identify protein-protein interactions. To screen for inhibitor specificity, a library of yeast strains is created, each expressing a different pair of interacting proteins (e.g., various bHLH, bZIP protein pairs).
-
Protocol Outline:
-
Co-transform yeast cells with two plasmids: one encoding a DNA-binding domain (DBD) fused to the "bait" protein (e.g., c-Myc) and the other encoding an activation domain (AD) fused to the "prey" protein (e.g., Max).
-
Interaction between bait and prey brings the DBD and AD into proximity, activating reporter genes (e.g., HIS3, lacZ), allowing yeast to grow on selective media and exhibit a color change.
-
To test inhibitor specificity, the yeast strains are grown in the presence of the test compound.
-
Inhibition of a specific protein-protein interaction will prevent reporter gene activation, leading to no growth on selective media or no color change.
-
Specificity is determined by the inhibitor's ability to disrupt the target interaction (c-Myc-Max) without affecting a wide range of other protein pairs.
-
Fluorescence Polarization (FP) Assay for Binding Affinity
-
Principle: This in vitro technique measures the binding affinity between a fluorescently labeled molecule (e.g., c-Myc) and its binding partner (e.g., an inhibitor). When the small, fluorescently labeled molecule is unbound, it tumbles rapidly, resulting in low polarization of the emitted light. Upon binding to a larger molecule, its tumbling slows, and the polarization of the emitted light increases.
-
Protocol Outline:
-
A fluorescently labeled c-Myc protein is incubated with varying concentrations of the inhibitor.
-
The fluorescence polarization of the solution is measured at each inhibitor concentration.
-
The data is plotted to generate a binding curve, from which the dissociation constant (Kd) can be calculated, indicating the binding affinity.
-
Co-immunoprecipitation (Co-IP) for In Vivo Interaction
-
Principle: This technique is used to determine if two proteins interact within a cell.
-
Protocol Outline:
-
Cells are treated with the inhibitor or a control vehicle.
-
Cells are lysed to release proteins while maintaining protein-protein interactions.
-
An antibody specific to one of the proteins of interest (e.g., c-Myc) is added to the cell lysate and allowed to bind.
-
Protein A/G beads are used to pull down the antibody-protein complex.
-
The immunoprecipitated complex is then analyzed by Western blotting using an antibody against the second protein (e.g., Max) to see if it was co-precipitated. A reduction in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
-
Visualizing c-Myc Signaling and Inhibition
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the c-Myc signaling pathway and the experimental workflow for assessing inhibitor specificity.
Caption: c-Myc signaling pathway and points of inhibitor intervention.
Caption: Workflow for assessing c-Myc inhibitor specificity and efficacy.
Conclusion
The small molecule 10058-F4 has been a foundational tool in the development of direct c-Myc inhibitors, demonstrating high specificity for the Myc-Max interaction. However, its relatively low potency has driven the development of more potent alternatives like Mycro3 and KJ-Pyr-9. The field of c-Myc inhibition is continually evolving, with both direct and indirect strategies showing promise. A thorough assessment of specificity, utilizing a combination of in vitro, in cellulo, and in vivo experimental approaches, is paramount for the successful clinical translation of these inhibitors. Researchers should consider the trade-offs between the high specificity of direct inhibitors and the potential for broader, but potentially less specific, effects of indirect inhibitors when designing therapeutic strategies targeting the c-Myc oncoprotein.
References
Safety Operating Guide
Navigating the Safe Disposal of c-Myc Inhibitor 4: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of c-Myc inhibitors, with a focus on a compound identified as "c-Myc inhibitor 4" and the widely used inhibitor, 10058-F4, as a representative example.
Disclaimer: The following procedures are intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for the exact inhibitor you are using and adhere to your institution's environmental health and safety (EHS) guidelines and local regulations. The information for "this compound" is based on general laboratory chemical safety principles due to the absence of a publicly available SDS.
Identifying "this compound"
Due to the lack of a specific Safety Data Sheet for "this compound," the following disposal procedures are based on best practices for handling research-grade chemicals of unknown toxicity.
General Disposal Procedures for this compound (CAS 2763366-92-1)
Step 1: Personal Protective Equipment (PPE) Before handling the inhibitor, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Step 2: Waste Segregation
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other waste streams.
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed, and leak-proof container. The container should be compatible with the solvent used. Clearly label the container with the full chemical name (if known), CAS number, concentration, and the solvent.
-
Contaminated Materials: All materials that have come into contact with the inhibitor, such as pipette tips, weighing paper, and contaminated gloves, should be disposed of as hazardous chemical waste. Place these items in a designated, sealed waste bag or container.
Step 3: Waste Storage Store the sealed waste containers in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible chemicals.
Step 4: Waste Pickup and Disposal Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. Provide them with all the necessary information, including the CAS number.
Disposal Procedures for the c-Myc Inhibitor 10058-F4 (CAS 403811-55-2)
The c-Myc inhibitor 10058-F4 is a more well-characterized compound with available safety data. The following procedures are based on its known hazard profile.
Key Safety and Hazard Information for 10058-F4
| Property | Information |
| Chemical Name | 5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone |
| CAS Number | 403811-55-2 |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. |
| GHS Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
Source: Cayman Chemical Safety Data Sheet (2025-07-07)[1]
Step-by-Step Disposal Protocol for 10058-F4
Step 1: Personal Protective Equipment (PPE) Wear the same PPE as recommended for "this compound": safety glasses, chemical-resistant gloves, and a lab coat.
Step 2: Decontamination If any spills occur, decontaminate the area with a suitable laboratory detergent and water. Collect all cleanup materials as hazardous waste.
Step 3: Waste Collection
-
Solid 10058-F4: Collect in a labeled, sealed container for chemical waste.
-
Solutions of 10058-F4: Collect in a labeled, sealed, and appropriate solvent-resistant container. Indicate the full chemical name, CAS number, concentration, and solvent.
-
Contaminated Labware: Dispose of all contaminated items as hazardous chemical waste in a designated container.
Step 4: Final Disposal Follow your institution's procedures for the disposal of non-hazardous or hazardous chemical waste, as determined by your EHS office. Given its classification as a skin sensitizer and eye irritant, it will likely be managed as hazardous waste.
Experimental Protocols and Signaling Pathways
While this document focuses on disposal, understanding the context in which these inhibitors are used is crucial for overall laboratory safety. c-Myc inhibitors are instrumental in studying the c-Myc signaling pathway, which is a central regulator of cell proliferation, growth, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.
Below is a simplified representation of the c-Myc signaling pathway and a general workflow for its study using inhibitors.
Caption: Simplified c-Myc signaling pathway and the point of intervention for inhibitors.
References
Personal protective equipment for handling c-Myc inhibitor 4
Hazard Identification and Personal Protective Equipment (PPE)
c-Myc inhibitors are potent compounds designed to interfere with cellular processes and should be handled as hazardous substances.[1] Based on the hazard statements for a similar c-Myc inhibitor, this class of compounds may cause allergic skin reactions and serious eye irritation.[2] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves.[3] | To prevent skin contact and absorption. Powder-free gloves are recommended.[4] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[3] | To protect eyes from splashes or airborne particles. |
| Skin & Body | A fully buttoned lab coat, preferably disposable or dedicated. Disposable sleeves are recommended. | To protect skin and clothing from contamination. |
| Respiratory | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood. | To prevent inhalation of the solid compound or aerosols. |
Operational Plan: Safe Handling and Storage
Strict protocols are necessary to prevent accidental exposure and to maintain the integrity of the c-Myc inhibitor 4.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound at the recommended temperature, typically 2-8°C, and protect it from light.
-
Keep the container tightly sealed in a designated, clearly labeled area for potent compounds.
Weighing and Solution Preparation:
-
Designated Area: Conduct all manipulations, including weighing and reconstituting the compound, within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use an analytical balance inside the fume hood. Utilize anti-static weigh paper or a containment enclosure for weighing the solid.
-
Reconstitution: Prepare solutions in the fume hood. This compound is soluble in DMSO. Add the solvent slowly to the solid to avoid generating dust or aerosols.
Spill Management:
-
Have a spill kit readily available that is appropriate for chemical spills.
-
In the event of a spill, evacuate the immediate area and follow your institution's established procedures for hazardous chemical spills.
-
Absorb the spill with an inert material and collect it into a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid materials (e.g., gloves, weigh paper, disposable lab coats, pipette tips) in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Collect all unused solutions and contaminated solvents in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Sharps | Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container for hazardous chemical waste. |
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
